1-Bromo-4-nitrobenzene-d4
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBKZUDCQQKAC-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661830 | |
| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-19-8 | |
| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-nitrobenzene-d4
This guide provides a comprehensive overview of the core physical properties of 1-Bromo-4-nitrobenzene-d4, a deuterated analogue of 1-Bromo-4-nitrobenzene. This compound is significant in medicinal science and is widely used in pharmacokinetic studies, mechanistic research, and as a calibration standard in NMR and mass spectrometry.[] The substitution of four hydrogen atoms with deuterium offers isotopic stability, enabling precise tracking in various scientific analyses.[]
Core Physical and Chemical Data
The fundamental properties of this compound are summarized below. These values are critical for its application in experimental settings, ensuring proper handling, storage, and use in analytical instrumentation.
| Property | Value | References |
| IUPAC Name | 1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene | [][2] |
| CAS Number | 350820-19-8 | [][2][3][4][5] |
| Molecular Formula | C₆D₄BrNO₂ | [3][4] |
| Molecular Weight | 206.03 g·mol⁻¹ | [2][3][4][5] |
| Appearance | Pale yellow to off-white solid | [][3] |
| Melting Point | 128-129 °C | [][3] |
| Boiling Point | 252.6 ± 13.0 °C (at 760 mmHg) | [] |
| Density | 1.7 ± 0.1 g/cm³ | [] |
| Purity | 98% atom D | [] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol | [][3] |
| Storage | Store at -20°C | [] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are standard for organic compounds and can be adapted for specific laboratory equipment.
1. Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a digital melting point apparatus like a DigiMelt or Mel-Temp.[6][7]
-
Sample Preparation:
-
If the this compound crystals are too large to fit into a capillary tube, gently grind a small amount into a fine powder using a clean, dry mortar and pestle.[6]
-
Press the open end of a capillary tube into the powder until a small amount of the sample is in the tube.[7][8]
-
Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[7][8]
-
-
Measurement:
-
For an unknown or to establish an approximate range, perform a rapid determination by heating at a rate of 10-20 °C per minute.[6]
-
For a precise measurement, prepare a fresh sample. Set the starting temperature to 10-20 °C below the approximate melting point found in the rapid run.[6]
-
Set the heating ramp rate to a slow value, approximately 1-2 °C per minute, to ensure thermal equilibrium.[6]
-
Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).
-
-
Safety Precautions:
2. Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point with a small amount of substance.[9]
-
Apparatus Setup:
-
Add approximately 0.5 mL of this compound into a small test tube or Durham tube.
-
Place a capillary tube (the same type used for melting points) inside the test tube with the open end down and the sealed end up.[9]
-
Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[9]
-
Clamp the thermometer so that the assembly is immersed in the oil of a Thiele tube, with the sample positioned near the middle of the oil.[9]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner.[9]
-
Observe the sample. As the temperature rises, air will bubble out of the inverted capillary tube.
-
Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[9]
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9] Record this temperature.
-
3. Qualitative Solubility Determination
This protocol determines the solubility of the compound in various solvents.
-
Procedure:
-
Place approximately 25 mg of this compound into a small, clean test tube.[10]
-
Add 0.75 mL of the chosen solvent (e.g., Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Methanol) in small portions.[10]
-
After each addition, shake the test tube vigorously for 60 seconds.[10][11]
-
Observe the mixture. If the solid dissolves completely, the compound is considered soluble in that solvent. If any solid remains, it is insoluble.[11]
-
Repeat the procedure for each solvent to be tested, using a fresh sample and test tube each time.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 2. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 350820-19-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. clearsynth.com [clearsynth.com]
- 5. scbt.com [scbt.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. ursinus.edu [ursinus.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
Synthesis of 1-Bromo-4-nitrobenzene-d4: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-nitrobenzene-d4, a deuterated analog of 1-bromo-4-nitrobenzene. This isotopically labeled compound is a valuable tool in mechanistic studies, kinetic isotope effect investigations, and as an internal standard in analytical chemistry. This document details two primary synthetic routes, provides in-depth experimental protocols, and presents key quantitative data for researchers, scientists, and drug development professionals.
Two Primary Synthesis Routes
There are two principal and effective methods for the synthesis of this compound:
-
Electrophilic Nitration of Bromobenzene-d5: This classic approach involves the direct nitration of commercially available perdeuterated bromobenzene. The bromine substituent acts as an ortho-, para-director, leading to a mixture of 1-bromo-2-nitrobenzene-d4 and the desired this compound. The para-isomer can be readily isolated due to its lower solubility.
-
Silver-Catalyzed Hydrogen-Deuterium Exchange: This method involves the direct deuteration of 1-bromo-4-nitrobenzene using a silver catalyst and a deuterium source, typically deuterium oxide (D₂O). This approach offers high deuterium incorporation in the final product.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| CAS Number | 350820-19-8 | [1] |
| Molecular Formula | C₆D₄BrNO₂ | [2] |
| Molecular Weight | 206.03 g/mol | [2][] |
| Appearance | Off-white to light yellow solid | [] |
| Melting Point | 128-129 °C | [] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol | [] |
| Isotopic Purity | ≥98 atom % D | [] |
Table 2: Comparison of Synthesis Routes
| Parameter | Electrophilic Nitration of Bromobenzene-d5 | Silver-Catalyzed H/D Exchange |
| Starting Material | Bromobenzene-d5 | 1-Bromo-4-nitrobenzene |
| Primary Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Silver Carbonate (Ag₂CO₃), Triphenylphosphine (PPh₃), Deuterium Oxide (D₂O) |
| Key Advantage | Utilizes a common and well-understood reaction. | High deuterium incorporation and direct labeling of the target molecule. |
| Key Challenge | Formation of ortho and para isomers requiring separation. | Requires a specific catalytic system. |
| Reported Yield (para-isomer) | ~70% (for non-deuterated analog) | Not explicitly reported for isolated product, but high conversion is expected. |
| Isotopic Purity | Dependent on the isotopic purity of the starting Bromobenzene-d5. | High (e.g., 98% for ortho-positions, 96% for meta-positions). |
Experimental Protocols
Route 1: Electrophilic Nitration of Bromobenzene-d5
This protocol is adapted from established procedures for the nitration of bromobenzene.[4][5][6][7]
Materials:
-
Bromobenzene-d5
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95%)
-
Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with continuous stirring.
-
Cool the nitrating mixture to below 10 °C.
-
Slowly add 2.6 mL of bromobenzene-d5 dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 50-60 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product is a mixture of 1-bromo-2-nitrobenzene-d4 and this compound.
-
Recrystallize the crude product from hot 95% ethanol. The less soluble this compound will crystallize upon cooling, while the more soluble ortho-isomer will remain in the mother liquor.
-
Collect the crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Route 2: Silver-Catalyzed Hydrogen-Deuterium Exchange
This protocol is based on the work of Gao and coworkers.
Materials:
-
1-Bromo-4-nitrobenzene
-
Silver Carbonate (Ag₂CO₃)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Deuterium Oxide (D₂O)
-
Methyl t-butyl ether (MTBE)
-
Ethyl Acetate
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a heavy-walled pressure vessel, add 1-bromo-4-nitrobenzene (1.0 mmol), silver carbonate (55 mg, 0.2 mmol), triphenylphosphine (157 mg, 0.6 mmol), and potassium carbonate (138 mg, 1.0 mmol).
-
Add methyl t-butyl ether (0.1 mL) and deuterium oxide (1.0 mL).
-
Purge the vessel with nitrogen and seal it.
-
Heat the mixture at 120 °C with stirring for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two synthesis routes.
References
- 1. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 4. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. studymoose.com [studymoose.com]
- 7. savitapall.com [savitapall.com]
1-Bromo-4-nitrobenzene-d4 chemical structure and IUPAC name
An In-depth Technical Guide to 1-Bromo-4-nitrobenzene-d4
For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled compounds is crucial for advancing modern analytical and synthetic methodologies. This guide provides a detailed overview of this compound, a deuterated analog of 1-bromo-4-nitrobenzene, covering its chemical identity, physical properties, and synthesis.
Chemical Structure and IUPAC Name
This compound is an isotopically labeled aromatic compound where four hydrogen atoms on the benzene ring have been substituted with deuterium. This substitution is key to its applications in mechanistic studies and as an internal standard.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene .[][2]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆D₄BrNO₂ |
| Molecular Weight | 206.03 g/mol [][2][3][4] |
| CAS Number | 350820-19-8[][2][3][4][5] |
| Appearance | Off-white to light yellow solid[] |
| Melting Point | 128-129 °C[][5] |
| Boiling Point | 252.6 ± 13.0 °C at 760 mmHg[] |
| Density | 1.7 ± 0.1 g/cm³[] |
| Purity | ≥98% atom D[] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol.[][5] |
Applications in Research and Development
This compound is a valuable tool in various scientific disciplines:
-
Pharmacokinetic Studies: It serves as a deuterated analog for 1-Bromo-4-nitrobenzene, which is studied for its potential to inhibit CYP1A2 metabolism. The deuterated form is used in pharmacokinetic studies of drugs containing the 1-bromo-4-nitrobenzene moiety to understand the effects of deuterium substitution on drug metabolism.[]
-
Mechanistic and Kinetic Research: The isotopic stability provided by the four deuterium atoms allows for precise tracking of reaction pathways using NMR and mass spectrometry.[] It is an ideal candidate for kinetic isotope effect (KIE) analysis, which helps in elucidating reaction mechanisms and transition states.[]
-
Organic Synthesis: This compound acts as a starting material for the synthesis of more complex deuterated intermediates and pharmaceuticals, ensuring isotopic labeling consistency.[]
-
Bioanalytical Methods: It is used to generate stable-isotope internal standards, which are crucial for validating bioanalytical methods, supporting batch release, and ensuring long-term comparability in clinical studies.[]
Experimental Protocol: Synthesis of 1-Bromo-4-nitrobenzene
Reaction:
Bromobenzene reacts with a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The bromine atom is an ortho-, para-director, leading to the formation of both 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[6][7] The para product is typically the major product and can be separated from the ortho isomer by recrystallization due to its lower solubility.[6]
Detailed Methodology:
-
Preparation of the Nitrating Mixture: In a fume hood, 4.0 mL of concentrated nitric acid (15.8 M) and 4.0 mL of concentrated sulfuric acid (17.8 M) are combined in a 50-mL Erlenmeyer flask. The mixture is swirled to ensure thorough mixing and then cooled to room temperature in an ice water bath.[6]
-
Nitration of Bromobenzene: Bromobenzene is added very slowly to the cooled nitrating mixture. The reaction is exothermic, and maintaining a controlled temperature is crucial to prevent the formation of dinitro byproducts.[6]
-
Isolation of the Crude Product: After the addition of bromobenzene is complete, the reaction mixture is allowed to proceed. The crude product, a mixture of ortho and para isomers, is then isolated.
-
Purification by Recrystallization: The solid product is recrystallized from 95% ethanol. The less soluble para product, 1-bromo-4-nitrobenzene, will crystallize upon cooling, while the more soluble ortho isomer remains in the solution.[6] The crystals are then collected by filtration.
The workflow for the synthesis and purification of 1-bromo-4-nitrobenzene is illustrated in the diagram below.
Caption: Synthesis and purification workflow for 1-bromo-4-nitrobenzene.
References
- 2. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 350820-19-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. homework.study.com [homework.study.com]
Solubility of 1-Bromo-4-nitrobenzene-d4 in Organic Solvents: A Technical Guide
This technical guide provides a comprehensive overview of the solubility of 1-Bromo-4-nitrobenzene-d4 in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their studies. This document compiles available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and presents logical workflows for solubility assessment.
Introduction
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its non-deuterated analog is presented in Table 1.
| Property | This compound | 1-Bromo-4-nitrobenzene |
| CAS Number | 350820-19-8 | 586-78-7 |
| Molecular Formula | C₆D₄BrNO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 206.03 g/mol | 202.01 g/mol |
| Appearance | Pale yellow solid | Light yellow crystalline powder |
| Melting Point | 128-129 °C | 124-126 °C |
| Boiling Point | Not available | 255-256 °C |
Solubility Profile
Qualitative Solubility Data
Based on available information, the qualitative solubility of this compound and 1-Bromo-4-nitrobenzene in various organic solvents is summarized in Table 2. The principle of "like dissolves like" suggests that this relatively non-polar aromatic compound will be soluble in a range of common organic solvents and insoluble in water.
| Solvent Class | Solvent | This compound | 1-Bromo-4-nitrobenzene |
| Alcohols | Methanol | Soluble[1] | Soluble |
| Ethanol | Soluble[1] | Soluble, especially when hot[2][3][4] | |
| Ketones | Acetone | Soluble[1] | Soluble |
| Esters | Ethyl Acetate | Soluble[1] | Soluble |
| Halogenated | Dichloromethane | Soluble[1] | Soluble |
| Chloroform | Soluble[1] | Soluble[5][6][7] | |
| Aromatic | Toluene | - | Soluble |
| Benzene | - | Soluble[4] | |
| Ethers | Diethyl Ether | - | Soluble[2][4][8] |
| Aqueous | Water | - | Insoluble[2][3][4][5][9] |
Note: A dash (-) indicates that no specific data was found in the search results.
Quantitative Solubility Data
As of the date of this guide, no specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents has been found in the reviewed literature. To obtain precise solubility values, experimental determination is necessary.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is widely accepted and can be adapted from OECD Guideline 105 for determining the solubility of substances.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Constant temperature water bath or incubator with shaker
-
Vortex mixer
-
Centrifuge
-
Syringes and solvent-compatible membrane filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or NMR)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible membrane filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the exact volume of the filtered solution.
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualizations
The following diagrams illustrate the logical workflow for determining and analyzing the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Logical relationship for solubility assessment.
Conclusion
This technical guide has summarized the available solubility information for this compound in common organic solvents. While qualitative data indicates good solubility in many non-polar and polar aprotic solvents, there is a clear need for quantitative data to be experimentally determined for specific applications. The provided experimental protocol offers a robust framework for researchers to obtain this critical data. The logical workflows presented can aid in the systematic assessment and application of solubility information in a research and development setting. For professionals in drug development, accurate solubility data is paramount for formulation, in-vitro and in-vivo testing, and ensuring the overall quality and efficacy of deuterated compounds.
References
- 1. store.astm.org [store.astm.org]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. eppltd.com [eppltd.com]
- 4. 1-Bromo-4-nitrobenzene, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 5. 1-Bromo-4-nitrobenzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
deuterated 1-Bromo-4-nitrobenzene properties and uses
An In-depth Technical Guide to Deuterated 1-Bromo-4-nitrobenzene for Researchers and Drug Development Professionals
Introduction
Deuterated 1-Bromo-4-nitrobenzene, specifically 1-Bromo-4-nitrobenzene-d4, is a stable isotope-labeled aromatic compound that serves as a critical tool in advanced scientific research and pharmaceutical development. The substitution of four hydrogen atoms on the benzene ring with deuterium atoms provides a unique isotopic signature that, while minimally impacting the compound's chemical reactivity, offers significant advantages in analytical detection and mechanistic studies. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for deuterated 1-Bromo-4-nitrobenzene, tailored for researchers, scientists, and professionals in the field of drug development.
The core utility of this compound lies in its application in mechanistic and kinetic investigations, particularly in studying the Kinetic Isotope Effect (KIE) to elucidate reaction pathways.[][2] Furthermore, its role as an internal standard in mass spectrometry and as a precursor for synthesizing isotopically labeled pharmaceuticals makes it an invaluable asset in modern chemistry and pharmacology.[][2]
Core Properties of Deuterated 1-Bromo-4-nitrobenzene
The physical and chemical properties of deuterated 1-Bromo-4-nitrobenzene are summarized in the tables below. These properties are compared with its non-deuterated analog to highlight the subtle yet significant differences arising from isotopic labeling.
Table 1: General and Physical Properties
| Property | Deuterated 1-Bromo-4-nitrobenzene (d4) | 1-Bromo-4-nitrobenzene |
| IUPAC Name | 1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene[][3] | 1-Bromo-4-nitrobenzene[4] |
| Synonyms | 4-Bromonitrobenzene-d4, 4-Nitrobromobenzene-d4[][5] | p-Bromonitrobenzene, 4-Nitrobromobenzene[6] |
| CAS Number | 350820-19-8[5] | 586-78-7[7] |
| Molecular Formula | C₆BrD₄NO₂[5] | C₆H₄BrNO₂[7] |
| Molecular Weight | 206.03 g/mol [5][8] | 202.01 g/mol [4][9] |
| Appearance | Pale yellow or off-white solid[][5] | Light yellow crystalline solid[10][11] |
| Melting Point | 128-129 °C[][5] | 124-126 °C[7][12] |
| Boiling Point | 252.6 ± 13.0 °C at 760 mmHg[] | 255-256 °C[7][12] |
| Density | 1.7 ± 0.1 g/cm³[] | 1.95 g/cm³[7] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Methanol[][5] | Soluble in Ethanol, Ether, Benzene[9] |
Table 2: Spectroscopic and Structural Data
| Parameter | Deuterated 1-Bromo-4-nitrobenzene (d4) | 1-Bromo-4-nitrobenzene |
| ¹H NMR | Absence of aromatic proton signals confirms deuteration[2] | δ ~8.10 (d), ~7.70 (d) ppm in CDCl₃[13] |
| Mass Spectrum (EI) | Molecular ion peak corresponding to the deuterated mass | Molecular ion peak at m/z 201/203 (due to Br isotopes)[6] |
| SMILES | [2H]C1=C([2H])C(=C([2H])C([2H])=C1Br)--INVALID-LINK--=O[5] | C1=CC(=CC=C1--INVALID-LINK--[O-])Br[4] |
| InChI | InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D[][3] | InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H[4] |
Experimental Protocols
Detailed methodologies are crucial for the effective application of deuterated 1-Bromo-4-nitrobenzene. Below are representative protocols for its synthesis and a key application.
Synthesis of this compound
A common pathway for the synthesis of this compound involves the nitration of bromobenzene-d5, which itself can be prepared from benzene-d6.[2]
Materials:
-
Bromobenzene-d5
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Prepare a nitrating mixture by cautiously adding 5 mL of concentrated H₂SO₄ to 5 mL of concentrated HNO₃ in a flask, while cooling in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add 2.6 mL of bromobenzene-d5 to the chilled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to approximately 60 °C and maintain this temperature for 3 hours with constant stirring.
-
Cool the mixture to room temperature and pour it over 200 mL of ice-cold water.
-
Extract the organic product using three 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by recrystallization from hot ethanol to obtain pure this compound crystals. The less soluble para isomer will crystallize out upon cooling, while the ortho isomer remains in solution.[14]
Application as an Internal Standard in LC-MS/MS Analysis
Deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry due to their near-identical chemical and physical properties to the analyte, yet distinct mass.[2]
Objective: To quantify the concentration of 1-Bromo-4-nitrobenzene in a plasma sample.
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound (internal standard) at a known concentration (e.g., 1 µg/mL) in methanol. Prepare a series of calibration standards of non-deuterated 1-Bromo-4-nitrobenzene in blank plasma.
-
Sample Preparation: To 100 µL of plasma sample (or calibration standard), add a fixed volume (e.g., 10 µL) of the internal standard stock solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Monitor the specific mass transitions for both the analyte (1-Bromo-4-nitrobenzene) and the internal standard (this compound).
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the unknown samples from this curve.
Applications in Research and Development
The unique properties of deuterated 1-Bromo-4-nitrobenzene lend it to a variety of specialized applications.
Mechanistic and Kinetic Isotope Effect (KIE) Studies
The most significant application of this compound is in the study of the Kinetic Isotope Effect (KIE).[2] The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.[2] By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain invaluable insights into the rate-determining step of a reaction and the nature of the transition state.[2] This is particularly useful in studies of organometallic catalysis, such as palladium-catalyzed coupling reactions, where it can help elucidate mechanisms of C-H activation, oxidative addition, and reductive elimination.[]
Pharmaceutical Development and ADME Studies
In drug development, deuterated compounds are essential for producing isotopically labeled pharmaceuticals. This compound serves as a robust precursor for incorporating deuterated phenyl fragments into drug candidates.[] This labeling allows for Absorption, Distribution, Metabolism, and Excretion (ADME) tracing without altering the drug's pharmacological properties. The retained deuterium signal simplifies the mapping of metabolites using LC-MS and helps to deconvolute complex spectra.[]
Internal and Calibration Standards
Due to its isotopic stability and distinct mass, this compound is widely used as a calibration standard and internal standard in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.[] In NMR, the deuterium substitution provides distinct isotopic shifts that improve spectral resolution. In MS, it assists in determining isotopic discrimination and fragmentation pathways and ensures accurate quantification in bioanalytical methods.[][2]
Visualizing Workflows and Concepts
To better illustrate the applications and synthesis of deuterated 1-Bromo-4-nitrobenzene, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Conceptual workflow for a Kinetic Isotope Effect (KIE) study.
References
- 2. This compound | 350820-19-8 | Benchchem [benchchem.com]
- 3. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 350820-19-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]
- 7. innospk.com [innospk.com]
- 8. scbt.com [scbt.com]
- 9. irjet.net [irjet.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
molecular weight and formula of 1-Bromo-4-nitrobenzene-d4
Technical Guide: 1-Bromo-4-nitrobenzene-d4
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated analog of 1-bromo-4-nitrobenzene. This isotopically labeled compound is a valuable tool in various scientific disciplines, including organic synthesis, reaction kinetics studies, and as an internal standard in mass spectrometry-based analyses. Its utility stems from the replacement of four hydrogen atoms on the benzene ring with deuterium, which imparts a greater molecular mass without significantly altering its chemical properties.
Core Chemical and Physical Properties
This compound is a pale yellow solid at room temperature.[1] Its key identifying and physical properties are summarized below for easy reference. The data for the deuterated compound are presented alongside its non-deuterated counterpart for comparison.
| Property | This compound | 1-Bromo-4-nitrobenzene (for comparison) |
| Molecular Formula | C₆BrD₄NO₂ | C₆H₄BrNO₂[2][3] |
| Molecular Weight | 206.03 g/mol [1][2][4] | 202.01 g/mol [3][5][6] |
| CAS Number | 350820-19-8[1][2] | 586-78-7[3][5] |
| Appearance | Pale yellow solid[1] | White to light yellow crystalline powder[3][5] |
| Melting Point | 128-129 °C[1] | 124-126 °C[5] |
| Boiling Point | Not specified | 255-256 °C[5] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol.[1] | Insoluble in water, soluble in organic solvents like chloroform.[5] |
| Purity | >99% (GC)[3], 99.38% (HPLC, Mixture of isomers)[7] | Typically >98% or >99%[3][8] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through advanced isotopic exchange methods. For context, the foundational synthesis of the non-deuterated analog is also presented, as it forms the molecular scaffold.
Synthesis via Silver-Catalyzed Hydrogen-Isotope Exchange (HIE)
A modern and efficient method for preparing deuterated nitroaromatics involves a silver-catalyzed hydrogen-isotope exchange (HIE). This process directly replaces the protium (¹H) atoms on the aromatic ring with deuterium (²H) from a deuterium source, such as heavy water (D₂O).
Methodology Outline: Recent studies have demonstrated that halogen-containing nitrobenzenes, including 1-bromo-4-nitrobenzene, can be effectively deuterated using this method.[9][10] The reaction typically involves heating the substrate (1-bromo-4-nitrobenzene) in the presence of a silver catalyst and a suitable ligand in a D₂O medium.[9] This technique can achieve high levels of deuterium incorporation, with reports showing 98% deuterium incorporation at the ortho-positions and 96% at the meta-positions relative to the bromo group.[10]
Detailed Protocol: Synthesis of the 1-Bromo-4-nitrobenzene Scaffold
The following is a standard laboratory procedure for the synthesis of the non-deuterated 1-Bromo-4-nitrobenzene via the electrophilic nitration of bromobenzene.[11] This process yields a mixture of ortho and para isomers, from which the desired para product is isolated.
Materials:
-
Concentrated Nitric Acid (15.8 M)
-
Concentrated Sulfuric Acid (17.8 M)
-
Bromobenzene
-
95% Ethanol
-
Ice
Procedure:
-
Preparation of Nitrating Mixture: In a 50-mL Erlenmeyer flask, carefully combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid. Swirl the mixture gently to mix and then cool it to room temperature in an ice-water bath.[11] This reaction is exothermic and generates the critical nitronium ion (NO₂⁺) electrophile.[11]
-
Nitration Reaction: While keeping the acid mixture cool, slowly add 2.0 mL of bromobenzene dropwise with continuous swirling. The temperature should be carefully controlled to remain below 50-60°C to minimize the formation of dinitrated byproducts.[11] After the addition is complete, allow the flask to stand at room temperature for 15 minutes.
-
Precipitation of Product: Pour the reaction mixture slowly and carefully over approximately 25 g of crushed ice in a beaker. The crude product, a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene, will precipitate as a solid.
-
Isolation of Crude Product: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals with cold water to remove any residual acid, followed by a wash with a small amount of ice-cold ethanol to remove most of the more soluble ortho isomer.[11]
-
Recrystallization and Purification: Transfer the crude solid to an Erlenmeyer flask and recrystallize using a minimal amount of hot 95% ethanol. Dissolve the solid in the boiling ethanol and then allow it to cool slowly to room temperature. The less soluble para product, 1-bromo-4-nitrobenzene, will form crystals.[11]
-
Final Product Collection: Collect the purified crystals by suction filtration, wash with a small volume of ice-cold ethanol, and allow them to air dry. The final product is the para isomer, which has a melting point of 127°C.[11]
Key Applications in Research
1-Bromo-4-nitrobenzene and its deuterated analog are valuable intermediates and tools in several areas of chemical and pharmaceutical science.
-
Organic Synthesis: It serves as a versatile building block for introducing the 4-bromonitrophenyl moiety into more complex molecules. The nitro group can be readily reduced to an amine, and the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Stille), making it a key precursor for pharmaceuticals, agrochemicals, and dyes.[8][12][13]
-
Internal Standards: this compound is an ideal internal standard for quantitative analysis using mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] Its near-identical chemical behavior and chromatographic retention time to the non-deuterated analyte, combined with its distinct mass, allow for precise and accurate quantification.
-
Mechanistic Studies: Deuterium labeling is a powerful technique for elucidating reaction mechanisms through the study of the Kinetic Isotope Effect (KIE).[14] By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the cleavage of a C-H bond is part of the rate-determining step.
-
NMR Studies: The compound is also used in nuclear magnetic resonance (NMR) studies to probe molecular interactions and reaction pathways.[7]
Visualized Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of 1-bromo-4-nitrobenzene from bromobenzene via electrophilic aromatic substitution.
Caption: Synthesis of 1-bromo-4-nitrobenzene isomers.
References
- 1. This compound | CAS 350820-19-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. 1-Bromo-4-nitrobenzene | CymitQuimica [cymitquimica.com]
- 4. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Benzene, 1-bromo-4-nitro- (CAS 586-78-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. clearsynth.com [clearsynth.com]
- 8. nbinno.com [nbinno.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. nbinno.com [nbinno.com]
- 13. innospk.com [innospk.com]
- 14. This compound | 350820-19-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Material Safety Data Sheet for 1-Bromo-4-nitrobenzene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for 1-Bromo-4-nitrobenzene-d4 (CAS: 350820-19-8), a deuterated analog of 1-Bromo-4-nitrobenzene. The information is compiled and synthesized from various material safety data sheets (MSDS) and chemical safety sources to assist researchers and professionals in its safe application.
It is important to note that specific quantitative toxicological data for the deuterated compound is often limited. In such cases, data for the non-deuterated parent compound, 1-Bromo-4-nitrobenzene (CAS: 586-78-7), is provided as a primary reference for assessing potential hazards.
Section 1: Chemical and Physical Properties
The fundamental physical and chemical properties of this compound and its non-deuterated analog are summarized below. These properties are crucial for understanding the substance's behavior under various experimental and storage conditions.
| Property | This compound | 1-Bromo-4-nitrobenzene (non-deuterated) | Reference |
| CAS Number | 350820-19-8 | 586-78-7 | [1] |
| Molecular Formula | C₆D₄BrNO₂ | C₆H₄BrNO₂ | [1] |
| Molecular Weight | 206.03 g/mol | 202.01 g/mol | [2][3] |
| Physical Appearance | Pale yellow solid | Off-white to brown powder, cream-colored | [1][2][3][4] |
| Melting Point | 128-129 °C | 125-127 °C | [2][5] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol. | Insoluble in water. | [2] |
| Vapor Pressure | No data available | 0.00989 mmHg | [3] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications under the Globally Harmonized System (GHS). The associated pictograms, signal word, and hazard statements are critical for immediate hazard recognition.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Reference |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | [1][5][6] | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation. | [1][5][6] | |
| Serious Eye Damage/Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation. | [1][5][6] | |
| Acute Toxicity, Inhalation | Warning | May be harmful if inhaled. May cause respiratory tract irritation. | [1][4][5][6] | |
| Acute Toxicity, Dermal | Warning | May be harmful if absorbed through skin. | [1][4][5][6] | |
| Specific Target Organ Toxicity (Repeated Exposure) | Warning | May cause damage to organs (Blood, Liver, Reproductive System, Endocrine System) through prolonged or repeated exposure. | [4][5][6] |
GHS Hazard Classification Logic
The following diagram illustrates the relationship between the identified hazards and the corresponding GHS classifications for this chemical.
Section 3: Toxicological Information
| Toxicity Data | Value | Reference |
| LD50/LC50 | Not available for this compound. | [1][4] |
| Carcinogenicity | Not listed by IARC, ACGIH, or NTP. | [1][4] |
| Mutagenic Effects | No data available. | [1] |
| Teratogenic Effects | No data available. | [1] |
| Ecotoxicity (for non-deuterated) | Bacteria: Phytobacterium phosphoreum: EC50 = 14.0-16.8 mg/L; 5,15,30 min. | [4] |
Section 4: Experimental Protocols
Material Safety Data Sheets summarize the results of toxicological testing but do not typically provide detailed experimental protocols. The hazard classifications are generally determined using standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized overviews of the types of protocols used to assess the hazards associated with this chemical.
General Protocol for Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)
-
Objective: To determine the short-term toxicity of a substance when administered orally.[7]
-
Test Animals: Typically, a single sex (usually female) of laboratory rodents (e.g., rats) is used.[8]
-
Procedure:
-
Animals are fasted prior to dosing.[9]
-
The chemical is administered in a single dose via gavage.[10]
-
The study starts with a sighting study to determine the appropriate starting dose.[8][10]
-
Based on the outcome (mortality or evident toxicity), subsequent animals are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[8][10]
-
Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[8]
-
-
Endpoint: The results are used to classify the substance into a GHS acute toxicity category.[7]
General Protocol for Skin Irritation Testing (Based on OECD Guideline 439 - In Vitro)
-
Objective: To assess the potential of a substance to cause reversible skin damage.[11]
-
Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of human skin, is used.[12][13]
-
Procedure:
-
Endpoint: Cell viability is measured, typically using a colorimetric assay (e.g., MTT test). A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[13][14]
General Protocol for Eye Irritation Testing (Based on OECD Guideline 405 - In Vivo)
-
Objective: To determine the potential of a substance to produce irritation or damage to the eye.[15]
-
Test Animals: The albino rabbit is the recommended animal model.[16]
-
Procedure:
-
A single dose of the substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[17][18]
-
The test is typically initiated with a single animal to assess the severity of the reaction. If severe effects are noted, no further testing is performed.[17][18]
-
If the initial test does not show severe irritation, the response is confirmed using up to two additional animals.[17][18]
-
The eyes are examined and scored for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) for up to 21 days to assess reversibility.[15][19]
-
-
Endpoint: The scores for the observed lesions are used to classify the substance's eye irritation potential.[15]
Section 5: Safe Handling and Emergency Procedures
Laboratory Handling Workflow
Proper handling is essential to minimize exposure risk. The following workflow outlines the key steps for safely using this compound in a laboratory setting.
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [1][4][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [1][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
First Aid Decision Tree
Section 6: Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1][4][6] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[7]
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be handled as hazardous waste and disposed of in a suitable, closed container.[1][4]
Conclusion
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. While specific toxicological data for the deuterated compound is scarce, the information available for its non-deuterated analog indicates that it is harmful if swallowed, inhaled, or absorbed through the skin, and causes serious eye and skin irritation. Researchers must adhere to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, to mitigate the risks associated with its use. Always consult the most recent version of the supplier's Safety Data Sheet before handling this compound.
References
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. safeopedia.com [safeopedia.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. siesascs.edu.in [siesascs.edu.in]
- 13. dermatest.com [dermatest.com]
- 14. x-cellr8.com [x-cellr8.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 18. oecd.org [oecd.org]
- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
Commercial Suppliers and Technical Guide for 1-Bromo-4-nitrobenzene-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of 1-Bromo-4-nitrobenzene-d4 (CAS: 350820-19-8). This deuterated analogue of 1-bromo-4-nitrobenzene is a valuable tool in pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies.
Commercial Availability
A number of chemical suppliers offer this compound. The table below summarizes the offerings from several prominent suppliers. It is important to note that purity and isotopic enrichment can vary, and it is recommended to request a certificate of analysis for lot-specific data.
| Supplier | Product Number | Reported Purity/Isotopic Enrichment | Availability |
| BOC Sciences | BS9002700 | 98% atom D[] | In Stock |
| Clearsynth | CS-T-49842 | Purity by HPLC: 99.38% (Mixture of isomers)[2] | In Stock |
| Santa Cruz Biotechnology | sc-206149 | - | In Stock |
| Simson Pharma Limited | - | Accompanied by Certificate of Analysis | In Stock |
| Autech Industry Co., Limited | AIC13505400 | - | In Stock |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆D₄BrNO₂ | [] |
| Molecular Weight | 206.03 g/mol | [] |
| CAS Number | 350820-19-8 | [2] |
| Appearance | Off-white to light yellow solid | [] |
| Melting Point | 128-129 °C | [] |
| Boiling Point | 252.6 ± 13.0 °C at 760 mmHg | [] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol | [] |
Experimental Protocols
Synthesis of this compound
Principle: This method utilizes a silver catalyst to facilitate the exchange of aromatic protons with deuterium from deuterium oxide (D₂O). The nitro group's electron-withdrawing nature influences the regioselectivity of the exchange.
Materials:
-
1-Bromo-4-nitrobenzene
-
Silver Carbonate (Ag₂CO₃)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Deuterium Oxide (D₂O)
-
Methyl t-butyl ether (MTBE)
-
Ethyl acetate
-
Saturated NH₄Cl solution
Procedure: [3]
-
To an oven-dried heavy-wall pressure vessel, add 1-bromo-4-nitrobenzene (1.0 mmol), silver carbonate (0.2 mmol), triphenylphosphine (0.6 mmol), and potassium carbonate (1.0 mmol).
-
Add methyl t-butyl ether (0.1 mL) and D₂O (1.0 mL) to the vessel in the air.
-
Purge the vessel with a nitrogen stream and seal it with a Teflon bushing and a Viton O-ring.
-
Heat the mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Note: The deuterium incorporation and regioselectivity should be confirmed by ¹H NMR, ²H NMR, and mass spectrometry.
Quality Control of this compound
The quality control of deuterated compounds is crucial to ensure their suitability for use as internal standards in quantitative analyses.[4] The key parameters to assess are chemical purity and isotopic purity (including isotopic enrichment and the position of the deuterium labels).
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity by separating the deuterated compound from any non-deuterated or other chemical impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic distribution and enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence of protons at the deuterated positions.
-
²H NMR: To confirm the presence and location of deuterium atoms.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Application: Use as an Internal Standard in a Pharmacokinetic Study by LC-MS/MS
This compound is an ideal internal standard for the quantification of a hypothetical drug candidate containing the 1-bromo-4-nitrophenyl moiety in biological matrices.[5][6]
Objective: To determine the concentration of an analyte (drug) in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard (IS).
Materials:
-
Plasma samples containing the analyte.
-
This compound (Internal Standard solution of a known concentration).
-
Acetonitrile (for protein precipitation).
-
Formic acid.
-
Water (LC-MS grade).
-
Reverse-phase C18 HPLC column.
Procedure: [5]
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 20 µL of the internal standard solution (this compound). b. Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins. c. Vortex the samples vigorously for 1 minute. d. Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new set of tubes. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the dried residue in 100 µL of the initial mobile phase. h. Filter the reconstituted samples through a 0.22 µm syringe filter into HPLC vials.
-
LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte and IS from matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for the specific analyte and this compound.
-
-
Data Analysis and Quantification: a. Integrate the peak areas for the analyte and the internal standard in all samples. b. Calculate the peak area ratio (analyte peak area / internal standard peak area). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Perform a linear regression analysis on the calibration curve. e. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Quality control workflow for this compound.
Caption: Workflow for a pharmacokinetic study using this compound as an internal standard.
References
An In-depth Technical Guide on the Role of Deuterium in the Stability of 1-Bromo-4-nitrobenzene-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, is a powerful tool in medicinal chemistry and materials science to enhance the metabolic and chemical stability of molecules. This technical guide explores the fundamental principles governing the increased stability of 1-Bromo-4-nitrobenzene-d4, the deuterated isotopologue of 1-Bromo-4-nitrobenzene. By examining the kinetic isotope effect (KIE), this paper elucidates how the substitution of deuterium for hydrogen on the aromatic ring strengthens the carbon-deuterium (C-D) bond, thereby impeding degradation pathways. This guide provides a theoretical framework, quantitative data on bond energies, and detailed experimental protocols for assessing the stability of such deuterated compounds.
Introduction: The Principle of Deuteration and Enhanced Stability
Deuterium, an isotope of hydrogen with a neutron in its nucleus in addition to a proton, effectively doubles the mass of the atom without significantly altering its chemical properties or molecular shape.[1] However, this mass difference has a profound impact on the vibrational energy of covalent bonds. The carbon-deuterium (C-D) bond has a lower zero-point energy compared to the carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[2][3] This phenomenon is the basis of the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[4][5]
In the context of drug development and material science, this effect is leveraged to protect molecules from metabolic or chemical degradation.[][7][8] For a molecule like 1-Bromo-4-nitrobenzene, deuteration of the aromatic ring (to form this compound) is expected to enhance its stability against processes that involve the cleavage of the aromatic C-H bonds.
Quantitative Analysis of the Carbon-Deuterium Bond
The increased stability conferred by deuteration is quantifiable through bond dissociation energies (BDE). The C-D bond is demonstrably stronger than the C-H bond, as shown by the higher energy required for homolytic cleavage.
| Bond Type | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
| C-H | 338 | ~80.8 |
| C-D | 341.4 | ~81.6 |
| (Data sourced from multiple chemistry resources)[2][3] |
This small but significant difference in bond energy (approximately 3.4 kJ/mol or 0.8 kcal/mol) is sufficient to slow down reactions where C-H bond breaking is the rate-determining step.[2][3] The magnitude of the KIE is expressed as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). For primary KIEs, where the bond to the isotope is broken in the rate-limiting step, this ratio is typically between 2 and 7.[5]
Logical Framework: The Kinetic Isotope Effect
The stability of this compound is rooted in the quantum mechanical differences between hydrogen and deuterium. The diagram below illustrates the concept of zero-point energy and its effect on bond dissociation.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing 1-Bromo-4-nitrobenzene-d4 for Kinetic Isotope Effect Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-4-nitrobenzene-d4 is a deuterated analogue of 1-Bromo-4-nitrobenzene, a compound widely used in organic synthesis and medicinal chemistry.[][2][3] The substitution of the four hydrogen atoms on the benzene ring with deuterium makes it an invaluable tool for investigating reaction mechanisms through the kinetic isotope effect (KIE).[] The KIE is the change in the rate of a chemical reaction upon isotopic substitution.[4][5] By comparing the reaction rate of a compound with its deuterated counterpart, researchers can gain profound insights into the rate-determining step of a reaction, particularly whether a carbon-hydrogen bond is broken in that step.[6][7]
This document provides detailed protocols and application notes for using this compound in KIE studies, with a focus on its application in elucidating the mechanisms of palladium-catalyzed cross-coupling reactions and its relevance in drug development.
Key Applications
-
Mechanistic Elucidation: this compound serves as a model system for investigating catalytic C-H activation, oxidative addition, and reductive elimination steps in organometallic catalysis. The deuterium label allows for kinetic discrimination between hydrogen and deuterium pathways, offering mechanistic clarity.[]
-
Drug Metabolism Studies: Deuterated compounds are essential for producing isotopically labeled pharmaceuticals.[] KIE studies can help determine the mechanism of metabolic pathways, such as those mediated by cytochrome P450 enzymes. Slowing down metabolism by deuterium substitution (the "deuterium KIE") at metabolically vulnerable sites is a strategy used in drug development to improve pharmacokinetic profiles.[4][8]
-
Internal Standards: Due to its isotopic stability and distinct mass, this compound is an excellent candidate for use as an internal standard in quantitative bioanalytical assays (LC-MS) for pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies.[]
Theoretical Background: The Kinetic Isotope Effect (KIE)
The KIE is expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier isotopologue (kD).
KIE = kH / kD
-
Primary KIE: A large KIE value (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[4][6] This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break.[7]
-
Secondary KIE: Smaller KIE values (typically 0.7 < kH/kD < 1.5) are observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-limiting step. These effects arise from changes in hybridization or other vibrational modes between the ground state and the transition state.[4][6][7]
-
No KIE: A KIE value of ~1 indicates that the C-H/C-D bond is not broken or significantly altered in or before the rate-determining step.[6][9]
Caption: Logical flow for interpreting kinetic isotope effect data.
Experimental Design and Protocols
There are two primary methods for measuring the KIE: non-competitive and competitive experiments. Competitive experiments are often more precise as they avoid the challenge of exactly reproducing reaction conditions.[4][5]
Caption: Workflow for a competitive kinetic isotope effect experiment.
Protocol 1: Measuring KIE in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a competitive experiment to determine the KIE for the Suzuki-Miyaura coupling of 1-Bromo-4-nitrobenzene with phenylboronic acid. This reaction is a cornerstone of C-C bond formation.[10][11] The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[11][12][13]
Materials:
-
1-Bromo-4-nitrobenzene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)[10]
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask), combine an exact 1:1 molar ratio of 1-Bromo-4-nitrobenzene and this compound (1.0 mmol total).
-
Add Reactants: To the vessel, add phenylboronic acid (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add Solvent and Catalyst: Under a positive pressure of inert gas, add the solvent mixture (e.g., 5 mL Toluene, 2 mL Ethanol, 2 mL Water).[10] Sparge the mixture with argon for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[10]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C). Monitor the reaction by taking small aliquots over time and analyzing by TLC or GC-MS.
-
Quenching: Once the reaction has reached approximately 20-50% completion, cool the mixture to room temperature and quench with water.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product if necessary. Analyze the ratio of the deuterated and non-deuterated product (4-nitro-1,1'-biphenyl vs. 4-nitro-1,1'-biphenyl-d4) using NMR or Mass Spectrometry as described in the following protocols.
Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol 2: KIE Data Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a straightforward method to determine the ratio of non-deuterated to deuterated species by comparing the integration of specific proton signals against a stable internal standard.
Procedure:
-
Sample Preparation: Prepare an NMR sample of the purified product mixture from Protocol 1. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate integration.
-
Data Analysis:
-
Integrate the signal corresponding to the protons on the non-deuterated product's phenyl ring (the one from 1-bromo-4-nitrobenzene).
-
Integrate the signal of the internal standard.
-
The amount of deuterated product is determined by the difference between the total product yield (determined by other means like GC, if necessary) and the amount of non-deuterated product.
-
The ratio of products ([Product-H]/[Product-D]) can be used to calculate the KIE.
-
Protocol 3: KIE Data Analysis by Mass Spectrometry (LC-MS)
Mass spectrometry offers high precision for determining isotope ratios.[16]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the product mixture from Protocol 1 in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Analysis: Inject the sample into an LC-MS system. Develop a chromatographic method that cleanly separates the product from any remaining starting materials.
-
Data Analysis:
-
Obtain the mass spectrum for the product peak.
-
Identify the molecular ion peaks for the non-deuterated (M) and deuterated (M+4) products.
-
Calculate the ratio of the peak areas or heights for the M and M+4 ions. This ratio directly corresponds to the product ratio ([Product-H]/[Product-D]).
-
-
KIE Calculation: The KIE can be calculated from the ratio of remaining starting materials (R) and the fractional conversion (F) using the following equation:
-
KIE = log(1 - F) / log(1 - F * R)
-
Where R is the ratio of [Product-H]/[Product-D]. A more direct calculation can be made by comparing the relative rates of product formation if the reaction is monitored over time.
-
Data Presentation
Quantitative data from KIE experiments should be presented clearly to allow for straightforward interpretation.
Table 1: Example Data for KIE in Suzuki Coupling of 1-Bromo-4-nitrobenzene
| Experiment Type | Reactant Ratio (H:D) | Fractional Conversion (F) | Product Ratio (H:D) | Calculated kH/kD | Interpretation |
| Competitive | 1:1 | 0.50 | 1.15 : 1 | 1.15 | Secondary KIE |
| Non-competitive | 1:0 (kH) | - | Rate = 2.5 x 10⁻⁴ M/s | 1.14 | C-H bond is not broken in the rate-determining step |
| Non-competitive | 0:1 (kD) | - | Rate = 2.2 x 10⁻⁴ M/s |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. epfl.ch [epfl.ch]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. scbt.com [scbt.com]
- 15. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bromo-4-nitrobenzene-d4 in Environmental Contaminant Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise quantification of environmental contaminants, the use of internal standards is a cornerstone of robust analytical methodology. Isotope-labeled compounds, such as 1-Bromo-4-nitrobenzene-d4, serve as ideal internal standards or surrogates in chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Their chemical and physical properties are nearly identical to their non-labeled counterparts, allowing them to mimic the behavior of target analytes during sample preparation and analysis. This mimicry effectively compensates for variations in extraction efficiency, sample matrix effects, and instrument response, leading to enhanced accuracy and precision in quantitative results.[1][2]
This compound is particularly well-suited for the analysis of nitroaromatic compounds and other semi-volatile organic compounds (SVOCs) in complex environmental matrices like soil, water, and sediment. Its structure, featuring a brominated and nitrated benzene ring, makes it an excellent surrogate for a range of environmental pollutants, including pesticides and industrial chemicals.[3] The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the native analyte, enabling clear differentiation and quantification by a mass spectrometer.[1]
Applications
This compound is a valuable tool for various applications in environmental and analytical chemistry:
-
Internal Standard in Isotope Dilution Methods: When added to a sample at a known concentration before extraction, it allows for the accurate quantification of target analytes by correcting for losses during sample processing and analysis.
-
Surrogate Standard: Added to all samples, blanks, and calibration standards, its recovery provides a measure of the analytical method's performance for each specific sample matrix.[1] This is crucial for quality control and data validation in environmental monitoring.
-
Method Development and Validation: It can be used to assess the efficiency of different extraction and clean-up procedures for nitroaromatic and other semi-volatile organic compounds.
Data Presentation
The following table summarizes hypothetical performance data for this compound when used as a surrogate standard in the analysis of nitroaromatic compounds in soil, based on typical performance characteristics of similar deuterated surrogates in EPA methodologies.
| Parameter | Value | Notes |
| Matrix | Soil | - |
| Analytical Method | GC-MS | Based on a modified EPA Method 8270 |
| Spiking Level | 50 µg/kg | - |
| Average Recovery | 95% | Typical acceptable recovery limits are 50-150%.[2] |
| Relative Standard Deviation (RSD) | 8% | Indicates good precision of the method. |
| Method Detection Limit (MDL) for Target Analytes | 0.5 - 5 µg/kg | Analyte-dependent. |
| Quantification Ions (m/z) | To be determined based on the mass spectrum of this compound and target analytes. | For this compound, the molecular ion would be at a higher m/z than the unlabeled compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Spiking Solutions
1.1. Materials:
-
This compound (neat material)
-
Methanol (pesticide residue grade or equivalent)
-
Class A volumetric flasks (10 mL)
-
Micropipettes
-
Amber glass vials with PTFE-lined caps
1.2. Procedure:
-
Stock Solution (1000 µg/mL): a. Accurately weigh 10 mg of neat this compound. b. Dissolve the compound in a small amount of methanol in a 10 mL volumetric flask. c. Bring the flask to volume with methanol and mix thoroughly. d. Store the stock solution at 4°C in an amber vial.
-
Surrogate Spiking Solution (10 µg/mL): a. Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with methanol and mix. This solution will be used to spike samples.
Protocol 2: Sample Preparation and Extraction from Soil
This protocol is based on the principles of EPA Method 3540 or 3550 for the extraction of semi-volatile organic compounds from solid matrices.
2.1. Materials:
-
Soil sample
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., Dichloromethane:Acetone 1:1 v/v)
-
Surrogate Spiking Solution (from Protocol 1)
-
Extraction thimbles (for Soxhlet) or appropriate vessels for sonication
-
Soxhlet extractor or ultrasonic bath
-
Concentrator apparatus (e.g., Kuderna-Danish or rotary evaporator)
-
Nitrogen blow-down apparatus
2.2. Procedure:
-
Sample Spiking: a. Weigh 10 g of the soil sample into a beaker. b. Add 50 µL of the 10 µg/mL surrogate spiking solution to the soil, resulting in a concentration of 50 µg/kg. c. Mix thoroughly.
-
Extraction: a. Mix the spiked sample with anhydrous sodium sulfate to remove moisture. b. Transfer the sample to an extraction thimble for Soxhlet extraction or to a suitable vessel for sonication. c. Extract the sample with the chosen solvent system for a sufficient period (e.g., 6-24 hours for Soxhlet, or 3 x 5-minute cycles for sonication).
-
Concentration: a. Concentrate the extract to a final volume of approximately 1 mL using a concentrator apparatus. b. Further concentrate the extract to exactly 1 mL under a gentle stream of nitrogen.
Protocol 3: GC-MS Analysis
3.1. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for semi-volatile organic compound analysis (e.g., DB-5MS or equivalent)
3.2. GC-MS Conditions (Example):
| Parameter | Value |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
3.3. Quantification:
-
Identify the retention time and characteristic quantification and qualifier ions for both the target analytes and this compound.
-
Calculate the concentration of the target analytes using the internal standard calibration method, based on the response factor relative to the known concentration of this compound.
Visualizations
Logical Workflow for Internal Standard/Surrogate Application
Caption: Workflow for using this compound as a surrogate.
Signaling Pathway of Analytical Correction using an Internal Standard
Caption: How an internal standard corrects for analytical variability.
References
Application Notes: Utilizing 1-Bromo-4-nitrobenzene-d4 for Enhanced Pharmaceutical Metabolite Identification
Introduction
In the realm of pharmaceutical development, the comprehensive identification and quantification of drug metabolites are paramount for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for these studies. However, certain classes of metabolites, particularly those with poor ionization efficiency or low concentrations in complex biological matrices, present significant analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a tag that enhances ionization and improves chromatographic separation.
This document outlines a detailed application and protocol for the use of 1-Bromo-4-nitrobenzene-d4 as a versatile derivatization agent for the identification and quantification of pharmaceutical metabolites containing carboxylic acid or carbonyl functional groups. The incorporation of a bromine atom provides a distinct isotopic signature that facilitates confident identification, while the deuterated phenyl ring serves as a stable isotope label for precise quantification.
Principle of the Method
The application of this compound for metabolite derivatization is a two-step process. First, the nitro group of this compound is reduced to an amine to yield 4-Bromo-aniline-d4. This activated intermediate can then be coupled to metabolites containing carboxylic acid or carbonyl functionalities.
For carboxylic acid-containing metabolites , a peptide coupling reagent (e.g., EDC/NHS) is used to form a stable amide bond between the metabolite and 4-Bromo-aniline-d4.
For carbonyl-containing metabolites (aldehydes and ketones) , reductive amination is employed, where the initial imine formed between the metabolite and 4-Bromo-aniline-d4 is reduced to a stable amine linkage using a reducing agent like sodium cyanoborohydride.
The resulting derivatized metabolite now contains a bromine atom, which produces a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) in the mass spectrum, simplifying its identification in complex chromatograms. The deuterium labels on the aromatic ring provide a mass shift that can be used for stable isotope dilution assays, enabling accurate quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound
-
Metabolite standards and biological samples (e.g., plasma, urine, tissue homogenates)
-
Reducing agent for nitro group (e.g., Tin(II) chloride or catalytic hydrogenation setup)
-
For carboxylic acid derivatization:
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine)
-
-
For carbonyl derivatization:
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or other suitable solvent
-
-
LC-MS grade solvents (Acetonitrile, Methanol, Water)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges for sample cleanup
2. Preparation of Derivatization Reagent (4-Bromo-aniline-d4)
This protocol describes the reduction of this compound to 4-Bromo-aniline-d4.
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as an excess of Tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the reaction mixture under reflux for a specified time (e.g., 2-4 hours) while monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Extract the product, 4-Bromo-aniline-d4, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the 4-Bromo-aniline-d4 by column chromatography or recrystallization.
-
Confirm the structure and purity of the product by NMR and mass spectrometry.
3. Sample Preparation
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
Perform protein precipitation by adding a 3-fold volume of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
For targeted analysis, further cleanup using an appropriate solid-phase extraction (SPE) protocol may be necessary to remove interfering matrix components.
4. Derivatization Protocol for Carboxylic Acid-Containing Metabolites
-
Reconstitute the dried sample extract or standard in 100 µL of anhydrous acetonitrile.
-
Add 10 µL of a 10 mg/mL solution of 4-Bromo-aniline-d4 in acetonitrile.
-
Add 10 µL of a 20 mg/mL solution of EDC and 10 µL of a 10 mg/mL solution of NHS in acetonitrile.
-
Add 5 µL of triethylamine to catalyze the reaction.
-
Vortex the mixture and incubate at room temperature for 2 hours.
-
After incubation, evaporate the solvent under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
5. Derivatization Protocol for Carbonyl-Containing Metabolites
-
Reconstitute the dried sample extract or standard in 100 µL of methanol.
-
Add 10 µL of a 10 mg/mL solution of 4-Bromo-aniline-d4 in methanol.
-
Add a drop of acetic acid to catalyze imine formation.
-
Incubate at 60°C for 30 minutes.
-
Cool the mixture to room temperature and add 5 µL of a 50 mg/mL solution of sodium cyanoborohydride in methanol.
-
Incubate at room temperature for 1 hour.
-
Quench the reaction by adding a few drops of water.
-
Evaporate the solvent under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
6. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized metabolites.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Full scan for identification of the characteristic bromine isotopic pattern and product ion scan for structural confirmation. For quantification, multiple reaction monitoring (MRM) can be used on a triple quadrupole instrument.
Data Presentation
Table 1: Illustrative LC-MS/MS Parameters for Hypothetical Derivatized Metabolites
| Metabolite Class | Parent Compound | Derivatized [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) | Collision Energy (eV) |
| Carboxylic Acid | Valproic Acid | 319.1/321.1 | 144.1, 115.1, 172.0 (d4-bromophenyl) | 20 |
| Carbonyl | Progesterone | 488.3/490.3 | 314.4, 97.1, 172.0 (d4-bromophenyl) | 35 |
Visualizations
Caption: Experimental workflow for metabolite derivatization.
Caption: Chemical reactions for derivatization.
The use of this compound as a derivatizing agent offers a robust and sensitive method for the identification and quantification of pharmaceutical metabolites containing carboxylic acid and carbonyl functional groups. The introduction of the bromo- and deuterium-labeled phenyl moiety significantly enhances the detectability of these metabolites by LC-MS. The distinct isotopic signature of bromine aids in the confident identification of derivatized compounds, while the deuterium label allows for the development of accurate quantitative assays using the stable isotope dilution method. This approach provides a valuable tool for researchers and scientists in drug development to gain a more comprehensive understanding of a drug's metabolic fate.
Application Notes and Protocols for 1-Bromo-4-nitrobenzene-d4 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-nitrobenzene-d4 is a deuterated analog of 1-bromo-4-nitrobenzene. In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds are invaluable. The substitution of protons (¹H) with deuterium (²H) atoms eliminates the compound's signals from the ¹H NMR spectrum, preventing interference with the signals of the analyte under investigation. This property makes this compound an excellent internal standard for quantitative NMR (qNMR) spectroscopy, a powerful technique for determining the concentration and purity of a sample. Its use is particularly relevant in drug development, metabolic studies, and quality control where precise quantification is critical.
This document provides a detailed protocol for the use of this compound as an internal standard in qNMR, along with relevant data and experimental workflows.
Physicochemical Properties and NMR Data
While specific NMR spectral data for this compound is primarily characterized by the absence of signals in the ¹H NMR spectrum, the data for its non-deuterated counterpart, 1-bromo-4-nitrobenzene, provides a useful reference for understanding the chemical environment of the molecule. The electron-withdrawing nature of the nitro and bromo groups results in downfield chemical shifts for the aromatic protons.
Table 1: Physicochemical and NMR Data for 1-Bromo-4-nitrobenzene
| Property | Value |
| Molecular Formula | C₆D₄BrNO₂ |
| Molecular Weight | 206.03 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 128-129 °C |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol.[1] |
| ¹H NMR Chemical Shifts (non-deuterated, in CDCl₃) | δ ~8.10 ppm (d, 2H), δ ~7.69 ppm (d, 2H)[2] |
| ¹³C NMR Chemical Shifts (non-deuterated, in CDCl₃) | δ ~148.3, 134.7, 129.4, 123.5 ppm |
Note: For this compound, the primary characteristic in ¹H NMR is the absence of the aromatic proton signals, making it an ideal "silent" internal standard.
Application: Quantitative NMR (qNMR) Internal Standard
This compound is a suitable internal standard for qNMR for several reasons:
-
Signal Absence: Its deuteration ensures no interfering signals in the ¹H NMR spectrum of the analyte.
-
Chemical Inertness: It is chemically stable and unlikely to react with a wide range of analytes or solvents.
-
High Purity: It can be obtained in high isotopic and chemical purity.
-
Good Solubility: It dissolves in many common deuterated solvents used for NMR.[1]
Experimental Protocol: Purity Determination by qNMR using this compound as an Internal Standard
This protocol outlines the steps for determining the purity of a solid analyte using this compound as an internal standard.
Materials:
-
Analyte of interest (solid)
-
This compound (high purity)
-
Deuterated NMR solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
Clean and dry vials with caps
-
High-quality 5 mm NMR tubes
-
Pipettes and tips
-
Vortex mixer or sonicator
Procedure:
-
Accurate Weighing:
-
Accurately weigh a specific amount of the analyte (e.g., 5-20 mg) into a clean, dry vial. Record the exact mass.
-
Accurately weigh a specific amount of this compound (e.g., 5-10 mg) into the same vial. Record the exact mass. A molar ratio of approximately 1:1 between the analyte and the internal standard is often recommended to achieve comparable signal intensities for accurate integration.[1]
-
-
Dissolution:
-
Add a precise volume of the chosen deuterated NMR solvent (typically 0.6-0.7 mL) to the vial containing the analyte and internal standard.
-
Securely cap the vial and mix thoroughly using a vortex mixer or sonicator until both the analyte and the internal standard are completely dissolved. Ensure a homogenous solution is formed.
-
-
Sample Transfer:
-
Carefully transfer the solution from the vial into a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the NMR tube as they can negatively affect the spectral quality.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum using quantitative acquisition parameters. Key parameters include:
-
Relaxation Delay (D1): Set a long relaxation delay to ensure complete relaxation of all relevant nuclei. A common starting point is 5 times the longest T1 relaxation time of the signals of interest (both analyte and any residual proton signals from the standard, if applicable). A delay of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).
-
Temperature Control: Maintain a constant and stable temperature throughout the experiment.
-
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte.
-
Since this compound has no proton signals, a reference signal from a known quantity of a non-deuterated standard would be used for quantification in a typical qNMR experiment. However, in this specific case, the deuterated compound serves as a stable, non-interfering component in the mixture for other analytical purposes (e.g., mass spectrometry) or as a reference for other nuclei if needed. For proton qNMR, a non-deuterated internal standard would be used alongside the analyte. If this compound is used to quantify against a non-proton nucleus, the same principles apply.
-
The purity of the analyte can be calculated using the following formula if a suitable proton-containing internal standard is also used:
Purityanalyte (%) = ( Ianalyte / Istandard ) * ( Nstandard / Nanalyte ) * ( MWanalyte / MWstandard ) * ( mstandard / manalyte ) * Puritystandard (%)
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Workflow for qNMR Purity Determination
References
Probing Reaction Mechanisms in Organic Synthesis with 1-Bromo-4-nitrobenzene-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 1-Bromo-4-nitrobenzene-d4 as a tracer to elucidate reaction mechanisms in key organic transformations. The incorporation of deuterium atoms into the aromatic ring allows for the precise investigation of reaction pathways and the determination of rate-limiting steps through the measurement of the Kinetic Isotope Effect (KIE).
Introduction
This compound is a valuable tool in mechanistic organic chemistry. By replacing the four protons on the aromatic ring with deuterium atoms, researchers can introduce a "heavy" label that, due to the greater mass of deuterium compared to protium, can influence the rate of reactions where a C-H (or C-D) bond is broken in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides invaluable insights into the transition state of a reaction.
This document focuses on the application of this compound in three widely used reaction classes:
-
Suzuki-Miyaura Cross-Coupling: A cornerstone of C-C bond formation.
-
Buchwald-Hartwig Amination: A powerful method for the synthesis of N-aryl compounds.
-
Nucleophilic Aromatic Substitution (SNA r): A fundamental reaction for the functionalization of aromatic rings.
General Principles of Isotope Labeling Studies
The primary application of this compound in mechanistic studies is the determination of the kinetic isotope effect. The KIE is the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant of the reaction with the heavy isotopologue (kD).
A primary KIE (kH/kD > 1) is observed when the C-H/C-D bond is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE can provide information about the geometry of the transition state.
A secondary KIE (kH/kD ≠ 1) can occur when the labeled position is not directly involved in bond breaking or formation but experiences a change in hybridization or steric environment in the transition state.
Analytical Techniques: The extent of deuterium incorporation in starting materials and products is typically quantified using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of proton signals.
-
Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio of molecules, allowing for the differentiation between deuterated and non-deuterated species.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination.
By using this compound, it is possible to probe whether the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step.
Experimental Protocol: Competitive KIE Experiment for Suzuki-Miyaura Coupling
This protocol describes a competition experiment to determine the intermolecular KIE.
Materials:
-
1-Bromo-4-nitrobenzene
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Internal standard (e.g., dodecane)
Procedure:
-
In a dried Schlenk tube under an inert atmosphere (e.g., argon), combine an equimolar mixture of 1-Bromo-4-nitrobenzene (0.5 mmol) and this compound (0.5 mmol).
-
Add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard.
-
Add toluene (5 mL) and water (1 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in toluene (1 mL) under argon.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction at 80 °C and monitor the progress by taking aliquots at regular intervals.
-
Quench the aliquots with water and extract with ethyl acetate.
-
Analyze the organic layer by GC-MS to determine the ratio of the non-deuterated and deuterated products.
Data Analysis: The KIE is calculated from the ratio of the products formed at low conversion using the following equation:
kH/kD = [Product-H]/[Product-D]
Expected Results and Interpretation
A significant KIE (kH/kD > 1) would suggest that the oxidative addition of the C-Br bond to the palladium catalyst is the rate-determining step. A KIE close to 1 would indicate that another step, such as transmetalation or reductive elimination, is rate-limiting.
Table 1: Hypothetical Quantitative Data for Suzuki-Miyaura KIE Experiment
| Time (min) | Conversion (%) | [Product-H] (a.u.) | [Product-D] (a.u.) | kH/kD |
| 10 | 5 | 1.00 | 0.85 | 1.18 |
| 30 | 15 | 3.10 | 2.60 | 1.19 |
| 60 | 30 | 6.25 | 5.20 | 1.20 |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura reaction, the mechanism involves an oxidative addition step that can be investigated using this compound.
Experimental Protocol: KIE Study of Buchwald-Hartwig Amination
This protocol outlines an experiment to measure the KIE for the amination of 1-Bromo-4-nitrobenzene with a secondary amine.
Materials:
-
1-Bromo-4-nitrobenzene
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Internal standard (e.g., decane)
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂ (0.01 mmol), XPhos (0.012 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add a solution of an equimolar mixture of 1-Bromo-4-nitrobenzene (0.5 mmol) and this compound (0.5 mmol) in toluene (2 mL).
-
Add morpholine (1.2 mmol) and the internal standard.
-
Seal the vial and heat the reaction at 100 °C.
-
Monitor the reaction by taking aliquots at various time points.
-
Dilute the aliquots with ethyl acetate, filter through a short plug of silica gel, and analyze by GC-MS.
Data Analysis: The KIE is determined from the relative amounts of the deuterated and non-deuterated products at low conversion.
Expected Results and Interpretation
A significant primary KIE would provide strong evidence that the oxidative addition of the aryl bromide is the rate-determining step in the catalytic cycle. A KIE near unity would suggest that a subsequent step, such as C-N bond-forming reductive elimination, is rate-limiting.
Table 2: Hypothetical Quantitative Data for Buchwald-Hartwig KIE Experiment
| Time (min) | Conversion (%) | [Product-H] (a.u.) | [Product-D] (a.u.) | kH/kD |
| 15 | 8 | 1.00 | 0.88 | 1.14 |
| 45 | 25 | 3.20 | 2.80 | 1.14 |
| 90 | 50 | 6.50 | 5.70 | 1.14 |
Diagram 2: Buchwald-Hartwig Amination Workflow
Application Note: Quantitative Analysis Using 1-Bromo-4-nitrobenzene-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of analytes is critical in research, drug development, and quality control. The use of a stable isotope-labeled internal standard is a widely accepted practice in chromatographic and mass spectrometric techniques to correct for variations in sample preparation, injection volume, and instrument response. 1-Bromo-4-nitrobenzene-d4, the deuterated analog of 1-bromo-4-nitrobenzene, serves as an excellent internal standard for the quantitative analysis of a range of semi-volatile organic compounds, particularly nitroaromatic and halogenated aromatic compounds, which are common in pharmaceutical and environmental samples. Its chemical and physical properties closely mimic those of the corresponding non-labeled analytes, while its distinct mass allows for clear differentiation in mass spectrometry.
This application note provides detailed protocols for the use of this compound as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its non-deuterated analog are presented in Table 1.
Table 1: Physicochemical Properties
| Property | This compound | 1-Bromo-4-nitrobenzene |
| CAS Number | 350820-19-8 | 586-78-7 |
| Molecular Formula | C₆D₄BrNO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 206.03 g/mol | 202.01 g/mol |
| Appearance | Pale yellow solid | Cream colored or brown powder |
| Melting Point | 128-129 °C | 124-126 °C |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol. | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard. Optimization of specific parameters may be required based on the analyte, matrix, and instrumentation.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetone) in a Class A volumetric flask.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the appropriate solvent to achieve the desired concentration. The final concentration of the internal standard in the samples should be comparable to the expected concentration of the analyte.
-
Calibration Standards: Prepare a series of calibration standards containing the analyte(s) of interest at varying concentrations. Spike each calibration standard with a constant amount of the this compound working solution.
Caption: Workflow for the preparation of standard solutions.
Sample Preparation
The choice of sample preparation technique will depend on the matrix.
Liquid-Liquid Extraction (LLE) for Aqueous Samples:
-
To a 100 mL water sample, add a known amount of the this compound working solution.
-
Add a suitable extraction solvent (e.g., dichloromethane or hexane).
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Tissue Homogenates):
-
Condition a suitable SPE cartridge (e.g., C18) with the appropriate solvent.
-
Load the sample, to which a known amount of this compound has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent.
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the analytical system.
Caption: General workflow for sample preparation.
GC-MS Protocol
Table 2: Typical GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| MS System | Agilent 5975C or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 60 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (1-Bromo-4-nitrobenzene) | m/z 201 |
| Qualifier Ion (1-Bromo-4-nitrobenzene) | m/z 155 |
| Quantification Ion (this compound) | m/z 205 |
| Qualifier Ion (this compound) | m/z 159 |
LC-MS Protocol
Table 3: Typical LC-MS/MS Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold 2 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transition (Analyte) | Analyte specific |
| MRM Transition (this compound) | Precursor Ion > Product Ion (To be determined experimentally) |
Data Presentation
The following tables present representative data for a quantitative analysis using an internal standard methodology. This data is illustrative and serves as a template for reporting results.
Table 4: Calibration Curve Data (Illustrative Example)
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,170 | 151,567 | 0.503 |
| 10 | 153,456 | 152,345 | 1.007 |
| 50 | 759,876 | 149,876 | 5.070 |
| 100 | 1,510,987 | 150,543 | 10.037 |
| Correlation Coefficient (R²) | 0.9995 |
Table 5: Method Validation Data (Illustrative Example for an Analyte in Spiked Matrix)
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Recovery (%) | Precision (%RSD) |
| Low | 5 | 4.85 | 97.0 | 4.5 |
| Medium | 50 | 51.2 | 102.4 | 3.1 |
| High | 100 | 98.7 | 98.7 | 2.8 |
Conclusion
This compound is a suitable internal standard for the quantitative analysis of nitroaromatic and halogenated aromatic compounds by GC-MS and LC-MS. The protocols provided in this application note offer a starting point for method development. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and reliable quantitative results in complex matrices, which is essential for regulatory submissions and high-quality scientific research.
Application Notes and Protocols: The Use of 1-Bromo-4-nitrobenzene-d4 in Organometallic Catalysis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-Bromo-4-nitrobenzene-d4, a deuterated analog of 1-Bromo-4-nitrobenzene, in the field of organometallic catalysis. This document outlines its primary application in mechanistic studies, particularly for elucidating reaction pathways through the kinetic isotope effect (KIE). Detailed experimental protocols for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are provided, along with data presentation and visualization to aid in experimental design and interpretation.
Introduction
This compound is a stable, isotopically labeled compound valuable for in-depth mechanistic investigations of organometallic catalytic reactions.[1] The substitution of the four hydrogen atoms on the benzene ring with deuterium provides a powerful tool for chemists to probe the nature of bond-breaking and bond-forming steps in a catalytic cycle. The electron-withdrawing nitro group and the reactive carbon-bromine bond make it an excellent substrate for a variety of cross-coupling reactions.[2]
The primary application of this compound lies in the determination of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] By comparing the reaction rates of 1-Bromo-4-nitrobenzene and its deuterated counterpart, researchers can infer whether the C-H (or C-D) bond is cleaved in the rate-determining step of the reaction, providing crucial insights into the reaction mechanism.[1]
Key Applications in Organometallic Catalysis
-
Mechanistic Elucidation of Cross-Coupling Reactions: this compound is instrumental in studying the mechanisms of fundamental carbon-carbon bond-forming reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[4]
-
Kinetic Isotope Effect (KIE) Studies: The deuterated compound allows for precise measurement of the KIE, which helps to identify the rate-determining step and transition state structures in catalytic cycles.[1][3]
-
Understanding C-H Activation: While not a primary C-H activation substrate itself, its use in competitive experiments can shed light on undesired C-H activation side reactions.
-
Pharmacokinetic and Metabolic Studies: In drug discovery, deuterated compounds are used to investigate metabolic pathways and can sometimes lead to improved pharmacokinetic profiles (the "deuterium effect").[5]
Data Presentation
| Entry | Substrate Composition (d0:d4) | Reaction Time (h) | Conversion (%) | Product Ratio (d0:d4) | Calculated KIE (kH/kD) |
| 1 | 1:1 | 1 | 25 | 1.1:1 | ~1.15 |
| 2 | 1:1 | 2 | 50 | 1.25:1 | ~1.15 |
| 3 | 1:1 | 4 | 75 | 1.5:1 | ~1.15 |
Note: A KIE value greater than 1 (a "normal" KIE) would suggest that the C-H bond is broken in the rate-determining step. A KIE value close to 1 would indicate that C-H bond cleavage is not rate-limiting.
Experimental Protocols
The following are detailed protocols for using this compound in two common palladium-catalyzed cross-coupling reactions. These protocols are designed for mechanistic studies, particularly for determining the kinetic isotope effect through competitive experiments.
Protocol 1: Competitive Kinetic Isotope Effect Study in a Suzuki-Miyaura Coupling Reaction
This protocol is adapted from general procedures for Suzuki-Miyaura reactions and is designed to compare the reactivity of 1-Bromo-4-nitrobenzene and this compound.[6][7]
Materials:
-
1-Bromo-4-nitrobenzene
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Analytical equipment for product ratio determination (e.g., GC-MS, ¹H NMR, or LC-MS)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a dry Schlenk flask under an inert atmosphere, add an equimolar mixture of 1-Bromo-4-nitrobenzene (0.5 mmol, 101 mg) and this compound (0.5 mmol, 103 mg).
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
-
Catalyst Preparation:
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in 2 mL of anhydrous toluene.
-
-
Reaction Setup:
-
To the Schlenk flask containing the substrates and base, add 8 mL of toluene, 2 mL of ethanol, and 1 mL of deionized water.
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Seal the flask and place it in a preheated oil bath at 80 °C.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture vigorously.
-
At various time points (e.g., 1, 2, 4, and 8 hours), carefully extract a small aliquot of the reaction mixture under an inert atmosphere.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate.
-
Analyze the organic layer by GC-MS or LC-MS to determine the ratio of the deuterated and non-deuterated products and the remaining starting materials.
-
-
Data Analysis:
-
Calculate the conversion at each time point.
-
Determine the ratio of the non-deuterated product to the deuterated product.
-
Calculate the KIE using the appropriate isotopic ratio formula, taking into account the initial substrate ratio and the reaction conversion.
-
Protocol 2: Mechanistic Probe in a Heck Coupling Reaction
This protocol outlines the use of this compound in a Heck reaction to investigate the mechanism.[8]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Analytical equipment (GC-MS, ¹H NMR)
Procedure:
-
Reaction Setup:
-
To a dry, sealed reaction tube under an inert atmosphere, add this compound (1.0 mmol, 206 mg).
-
Add palladium(II) acetate (0.01 mmol, 2.2 mg) and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).
-
Add 5 mL of anhydrous DMF.
-
Add styrene (1.2 mmol, 125 mg, 0.14 mL).
-
Add triethylamine (1.5 mmol, 209 µL).
-
-
Reaction Conditions:
-
Seal the reaction tube tightly.
-
Place the tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the product by ¹H NMR to confirm the position of the deuterium atoms and by mass spectrometry to confirm the isotopic enrichment. By comparing the outcome with the non-deuterated analog, insights into potential C-D bond activation side reactions can be gained.
-
Visualizations
The following diagrams illustrate the experimental workflow for a competitive KIE experiment and the catalytic cycle for the Suzuki-Miyaura reaction, indicating the role of the deuterated substrate.
Caption: Experimental workflow for a competitive kinetic isotope effect study.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with a deuterated substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. nbinno.com [nbinno.com]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of 1-Bromo-4-nitrobenzene-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-nitrobenzene-d4 is a deuterated analog of 1-bromo-4-nitrobenzene, an important intermediate in organic synthesis. Due to the substitution of four hydrogen atoms with deuterium, this stable isotope-labeled compound serves as an excellent internal standard for quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of deuterated internal standards is a gold standard in analytical chemistry, as they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and reproducibility of results.
This document provides detailed protocols for the preparation of this compound stock solutions for use as analytical standards. It includes information on the physicochemical properties, solubility, safe handling, and storage of the compound and its solutions.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene |
| Synonyms | 4-Bromonitrobenzene-d4, 4-Nitrobromobenzene-d4 |
| CAS Number | 350820-19-8 |
| Molecular Formula | C₆D₄BrNO₂ |
| Molecular Weight | 206.03 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 124-126 °C |
This compound is soluble in a range of common organic solvents. The qualitative solubility is summarized in the table below. For precise quantitative applications, it is recommended to experimentally determine the solubility in the specific solvent and at the desired temperature.
| Solvent | Qualitative Solubility |
| Acetone | Soluble |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Chloroform | Soluble |
| Ethanol | Soluble |
| Water | Insoluble |
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust particles.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of all waste, including empty vials, contaminated gloves, and solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.
Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound. Adjust the mass and volume accordingly for different concentrations.
Materials:
-
This compound solid
-
Anhydrous solvent (e.g., Acetone, Methanol, Dichloromethane)
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Spatula
-
Weighing paper or boat
-
Pipettes
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of this compound onto a weighing paper or boat using an analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of the chosen anhydrous solvent to the volumetric flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution. A brief sonication in an ultrasonic bath can aid in dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of the this compound solid and its stock solutions is crucial to maintain its chemical and isotopic integrity.
Solid Compound:
-
Store the solid compound in a tightly sealed container in a cool, dark, and dry place. Recommended storage temperatures are typically between 2-8°C for long-term storage.
Stock Solutions:
-
Short-term storage: Stock solutions can be stored at 2-8°C for up to one week.
-
Long-term storage: For long-term stability, it is recommended to store the stock solutions at -20°C or lower.
-
Protection from Light: Always store solutions in amber vials to protect them from light, which can cause photodegradation.
-
Evaporation: Ensure the vial caps are tightly sealed to prevent solvent evaporation, which would alter the concentration of the standard.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. It is advisable to prepare smaller aliquots for daily use.
The stability of the stock solution is dependent on the solvent and storage conditions. A stability study should be performed under the intended storage and use conditions to establish an appropriate expiration date for the prepared stock solution.
Quality Control
To ensure the accuracy of analytical results, the identity, purity, and concentration of the prepared stock solution should be verified.
Recommended Quality Control Checks:
| QC Check | Methodology | Purpose |
| Identity Verification | Mass Spectrometry (MS) | Confirm the molecular weight of this compound. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) or Gas Chromatography (GC) | Assess the chemical purity of the standard and check for any degradation products or impurities. |
| Concentration Verification | UV-Vis Spectrophotometry (if a chromophore is present and an extinction coefficient is known) or by preparing a calibration curve from a certified reference material. | Confirm the accurate concentration of the prepared stock solution. |
Troubleshooting & Optimization
Technical Support Center: Enhancing Signal-to-Noise Ratio with 1-Bromo-4-nitrobenzene-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromo-4-nitrobenzene-d4 to improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the signal-to-noise ratio (S/N)?
A1: this compound is a deuterated form of 1-Bromo-4-nitrobenzene, where four hydrogen atoms on the benzene ring have been replaced by deuterium atoms.[][2] It is commonly used as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[][3]
It improves the signal-to-noise ratio primarily by acting as a reliable internal standard to compensate for variations during sample preparation and analysis.[4] The key benefits include:
-
Correction for Analyte Loss: It mimics the analyte during extraction and sample handling, allowing for accurate quantification even if some of the sample is lost.
-
Minimizing Matrix Effects: In complex samples, other molecules can interfere with the analyte's signal (ion suppression or enhancement). Since this compound is chemically almost identical to the non-deuterated analyte, it experiences similar matrix effects. By comparing the analyte's signal to the internal standard's signal, these effects can be normalized, leading to a more accurate and robust signal.[4]
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Improved Reproducibility: By accounting for variations in injection volume and instrument response, it leads to more precise and reproducible results.[3]
Q2: When is it appropriate to use this compound as an internal standard?
A2: this compound is an ideal internal standard for the quantification of 1-Bromo-4-nitrobenzene and structurally similar aromatic compounds, particularly halogenated nitroaromatics.[][3] It is especially beneficial in complex matrices such as plasma, urine, and environmental samples where matrix effects are a significant concern.[4] Its use is highly recommended in regulated bioanalysis and pharmacokinetic studies to ensure data accuracy and precision.[]
Q3: What are the key physical and chemical properties of this compound?
A3: The key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₆D₄BrNO₂ |
| Molecular Weight | ~206.03 g/mol [5] |
| CAS Number | 350820-19-8[5] |
| Appearance | Off-white to light yellow solid[] |
| Melting Point | 128-129°C[] |
| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol[] |
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio
Symptoms:
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The peak for the target analyte is small and difficult to distinguish from the baseline noise.
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The calculated signal-to-noise ratio is below the acceptable limit for the assay (typically <10 for the lower limit of quantification).[6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | 1. Confirm Ion Suppression: Perform a post-extraction spiking experiment. Analyze a blank matrix extract spiked with the analyte and this compound, and compare the signal to the response in a clean solvent. A significantly lower signal in the matrix indicates ion suppression.[4] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte from co-eluting matrix components.[4] 3. Optimize Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction) to remove interfering matrix components. |
| Suboptimal Instrument Parameters | 1. Optimize Mass Spectrometer Settings: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for both the analyte and the internal standard. 2. Check Detector Settings: Ensure the detector is functioning correctly and that the settings are appropriate for the concentration range of the analyte.[7] |
| Low Analyte Concentration | 1. Increase Sample Concentration: If possible, concentrate the sample before analysis. 2. Increase Injection Volume: Inject a larger volume of the sample, but be mindful of potential overloading effects on the column. |
Issue 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Symptoms:
-
The ratio of the analyte peak area to the internal standard peak area is inconsistent across replicate injections.
-
The coefficient of variation (%CV) or relative standard deviation (%RSD) for the area ratio exceeds the acceptance criteria (typically <15%).[6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Pipetting and Dilution Steps: Ensure all volumetric transfers are accurate and consistent. Use calibrated pipettes. 2. Standardize Extraction Procedure: Make sure the extraction time, temperature, and mixing are uniform for all samples. |
| Internal Standard Addition Error | 1. Add Internal Standard Early: Add this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process to account for variability in all subsequent steps.[3] 2. Ensure Homogeneity: Thoroughly vortex or mix the sample after adding the internal standard to ensure it is evenly distributed. |
| Chromatographic Issues | 1. Check for Peak Shape Problems: Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration. Inspect the column for degradation and ensure the mobile phase is appropriate.[6] 2. Verify Retention Time Stability: Fluctuations in retention time can affect peak integration. Check the stability of the pump and the column temperature.[6] |
Issue 3: High Background Noise
Symptoms:
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The baseline of the chromatogram is noisy, making it difficult to accurately integrate small peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Use High-Purity Solvents: Use fresh, high-purity, LC-MS grade solvents and reagents.[6] 2. Filter Mobile Phases: Filter all mobile phases to remove particulate matter.[7] |
| LC System Contamination | 1. Flush the System: Flush the LC system with a strong solvent to remove any accumulated contaminants.[6] 2. Clean the Injector: The autosampler and injector can be a source of contamination. Follow the manufacturer's instructions for cleaning. |
| Mass Spectrometer Ion Source Contamination | 1. Clean the Ion Source: The ion source can become contaminated over time. Inspect and clean the ion source according to the manufacturer's recommendations.[6] |
Experimental Protocols
Protocol: Quantification of an Analyte using this compound as an Internal Standard by GC-MS
This protocol provides a general framework. Optimization of specific parameters may be required based on the analyte, matrix, and instrumentation.
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetone) in a Class A volumetric flask.[3]
-
This compound Working Solution (e.g., 10 µg/mL): Serially dilute the stock solution with the appropriate solvent to achieve the desired concentration. The final concentration in the samples should be comparable to the expected analyte concentration.[3]
-
Analyte Stock and Working Solutions: Prepare stock and working solutions of the non-deuterated analyte in a similar manner.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking a blank matrix with the analyte working solutions to achieve a range of concentrations.
-
Add a constant volume of the this compound working solution to each calibration standard.[3]
3. Sample Preparation (Liquid-Liquid Extraction Example):
-
To 1 mL of the sample (e.g., plasma or a water sample), add a known amount of the this compound working solution.[3]
-
Add a suitable extraction solvent (e.g., dichloromethane or hexane).[3]
-
Vortex for 2 minutes and centrifuge to separate the layers.[3]
-
Transfer the organic layer to a clean tube.[3]
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection.[3]
4. GC-MS Analysis:
-
Set up the GC-MS method with appropriate parameters for the analyte and internal standard.
-
Inject the prepared calibration standards and samples.
-
Monitor the appropriate ions for the analyte and this compound.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
Table 1: Representative System Suitability Parameters for an Assay Using an Internal Standard. [6]
| Parameter | Acceptance Criteria | Purpose |
| Signal-to-Noise Ratio (S/N) for LLOQ | > 10 | Ensures adequate sensitivity at the lower limit of quantification. |
| Peak Area Precision (%RSD) | < 15% | Ensures consistent injection and system response. |
| Retention Time Precision (%RSD) | < 2% | Verifies the stability of the chromatographic separation. |
| Calibration Curve Correlation Coefficient (r²) | > 0.99 | Indicates the linearity of the calibration curve. |
Visualizations
Caption: Experimental workflow for quantification using an internal standard.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
addressing isotopic exchange issues with 1-Bromo-4-nitrobenzene-d4
Welcome to the technical support center for 1-Bromo-4-nitrobenzene-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing and preventing isotopic exchange issues. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your compound throughout your experimental workflow.
Troubleshooting Guide: Investigating Deuterium Loss
This guide provides a systematic approach to identifying and resolving the unexpected loss of deuterium from this compound.
| Symptom Observed | Potential Cause | Recommended Solution |
| Decreased Isotopic Purity in NMR or MS Analysis | 1. Presence of Protic Solvents: Use of non-anhydrous or protic solvents (e.g., water, methanol, ethanol) during sample preparation or analysis.[1][2] 2. Acidic or Basic Conditions: Exposure to strongly acidic or basic environments which can catalyze H/D exchange.[3][4] 3. Elevated Temperatures: Handling or storing the compound or its solutions at elevated temperatures.[2][3] | 1. Solvent Purity: Always use high-purity, anhydrous aprotic solvents. If a protic solvent is unavoidable (e.g., in reverse-phase LC-MS), minimize exposure time and maintain cold conditions (~0-4°C).[4] 2. pH Control: Maintain a neutral or slightly acidic pH (ideally between 2.5 and 3.0) where the exchange rate is minimal.[3][5] Avoid strong acids and bases. 3. Temperature Control: Perform all experimental steps at low temperatures (e.g., on an ice bath, 0-4°C) to slow the rate of exchange.[1] |
| Inconsistent Isotopic Purity Between Experiments | 1. Variable Solvent/Reagent Quality: Inconsistent purity or water content in solvents and reagents between batches. 2. Atmospheric Moisture: Introduction of moisture from the air during handling.[1] 3. Inconsistent Storage: Differences in the storage conditions of stock solutions (e.g., temperature, container seal).[1] | 1. Standardize Reagents: Use reagents and solvents from the same batch or ensure consistent purification and drying procedures for each experiment. 2. Inert Atmosphere: Handle the solid compound and prepare solutions under a dry, inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).[1][4] 3. Standardize Storage: Aliquot stock solutions into single-use vials to minimize atmospheric exposure and store consistently at -20°C or below in a desiccated environment.[1] |
| Gradual Decrease in Isotopic Purity of Stock Solution Over Time | 1. Improper Solvent Choice: Use of a non-deuterated or protic solvent for the stock solution. 2. Poor Storage Conditions: Storing the solution at room temperature or in a poorly sealed container.[1] 3. Repeated Freeze-Thaw Cycles: Frequent opening of the vial, introducing atmospheric moisture.[1] | 1. Use Deuterated Solvents: For long-term storage in solution, use a corresponding deuterated aprotic solvent (e.g., Chloroform-d, Benzene-d6). 2. Proper Storage: Store all solutions in tightly sealed vials at -20°C or -80°C.[1] For solids, store in a desiccator in the freezer.[1] 3. Aliquot Solutions: Prepare single-use aliquots to avoid repeated warming and introduction of moisture.[1] |
Troubleshooting Workflow for Deuterium Loss
Caption: A logical workflow for troubleshooting the loss of deuterium from this compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound? A1: Isotopic exchange is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., from a solvent). This is also known as "back-exchange." It is a significant concern because it compromises the isotopic purity of the compound, which is critical for its use as an internal standard in quantitative mass spectrometry, in pharmacokinetic studies, and for mechanistic tracing.[4] Loss of the deuterium label can lead to inaccurate quantification and misinterpretation of experimental results.[4]
Q2: How stable are the deuterium atoms on the aromatic ring of this compound? A2: The deuterium atoms on the aromatic ring of this compound are generally stable due to the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[6] Studies on similar compounds like nitrobenzene have shown that H/D exchange on the aromatic ring can be undetectable under specific analytical conditions like APCI LC/MS.[7] However, stability is not absolute and can be compromised by factors such as pH, temperature, and the presence of protic solvents.[2][3][4]
Q3: What are the primary factors that can induce deuterium exchange on the aromatic ring? A3: The primary factors that can promote H/D exchange on the aromatic ring are:
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pH: The exchange process can be catalyzed by both acids and bases.[3][4] The rate of exchange is typically at its lowest in a slightly acidic environment of pH 2.5-3.0.[3][5]
-
Temperature: Higher temperatures significantly accelerate the rate of exchange.[2][3]
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Solvent: Protic solvents like water, methanol, and ethanol contain exchangeable protons and can facilitate the exchange process.[1][2]
Q4: How can I detect and quantify the loss of deuterium from my sample? A4: The most effective techniques for detecting and quantifying deuterium loss are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the emergence of proton signals at the deuterated positions. ²H NMR can directly measure the deuterium signal. Comparing the integration of these signals allows for the quantification of deuterium loss.[2] Additionally, in the ¹³C NMR spectrum, carbons bonded to deuterium will exhibit an upfield shift and appear as triplets due to C-D coupling.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is highly sensitive for determining the isotopic distribution of the molecule, which will reveal any decrease in the abundance of the fully deuterated (d4) species and the appearance of d3, d2, etc., species.[2]
Q5: Is it better to use an alternative stable isotope label to avoid exchange issues? A5: Yes, in some cases, using stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) is a viable alternative to avoid exchange problems, as these isotopes are not susceptible to back-exchange.[3] However, the synthesis of compounds labeled with ¹³C or ¹⁵N is often more complex and costly compared to deuterium labeling.[3]
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
This protocol details the best practices for storing and handling the solid compound to maintain its isotopic purity.
Materials:
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Sealed vial of this compound
-
Laboratory freezer (-20°C)
-
Desiccator
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Glove box or a supply of dry, inert gas (Argon or Nitrogen)
-
Spatula and weighing paper (oven-dried)
Procedure:
-
Receipt and Initial Storage: Upon receiving the compound, inspect the vial's seal for integrity. Immediately place the sealed vial in a freezer at -20°C for long-term storage. For enhanced protection against moisture, store the vial inside a desiccator placed within the freezer.[1]
-
Equilibration Before Use: Before opening the vial, always allow it to warm to room temperature inside a desiccator. This critical step prevents atmospheric moisture from condensing inside the cold vial.[1]
-
Handling Environment: Whenever possible, handle the solid compound in a glove box with a dry, inert atmosphere.[1][4] If a glove box is not available, work quickly under a gentle stream of dry nitrogen or argon.
-
Weighing and Transfer: Use only oven-dried glassware and tools (spatulas, weigh boats).[1] Weigh the desired amount of the compound and promptly reseal the main vial.
-
Resealing: After use, ensure the vial cap is tightly secured. Consider wrapping the cap with Parafilm for an extra barrier against moisture before returning it to the freezer inside a desiccator.
Protocol 2: Preparation of a Stock Solution for Analysis
This protocol provides a step-by-step guide for preparing a stock solution while minimizing the risk of isotopic exchange.
Materials:
-
This compound (solid)
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile, Chloroform-d, DMSO-d6)
-
Oven-dried volumetric flask with a ground-glass stopper or a vial with a PTFE-lined cap
-
Dry, gas-tight syringe or oven-dried pipette
-
Inert atmosphere (glove box or inert gas line)
Procedure:
-
Glassware Preparation: Dry all glassware, including the volumetric flask and any transfer pipettes, in an oven at a minimum of 120°C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator just before use.[4]
-
Inert Atmosphere Setup: Perform all subsequent steps in a glove box or under a positive pressure of dry, inert gas.
-
Weighing: Weigh the required mass of this compound directly into the pre-dried volumetric flask or vial.
-
Solvent Addition: Using a dry syringe or pipette, add the high-purity, anhydrous aprotic solvent to the flask.[1] Fill to approximately 90% of the final volume.
-
Dissolution: Gently swirl the flask to completely dissolve the solid.
-
Final Volume Adjustment: Carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure a homogenous solution. If not for immediate use, transfer the solution to smaller, single-use vials, purge with inert gas, seal tightly, and store at -20°C or -80°C.[1]
Workflow for Preparing a Stable Stock Solution
Caption: Recommended workflow for preparing an isotopically stable stock solution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 350820-19-8 | Benchchem [benchchem.com]
- 7. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Bromo-4-nitrobenzene-d4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-nitrobenzene-d4 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in mass spectrometry?
A1: this compound is primarily used as an internal standard in quantitative mass spectrometry analysis. Its deuterated nature allows it to be distinguished from its non-labeled counterpart, making it ideal for isotope dilution methods. It is also utilized in mechanistic, kinetic, and spectroscopic research to trace reaction pathways.
Q2: What is the expected molecular weight and isotopic pattern for this compound?
A2: The molecular formula for this compound is C₆D₄BrNO₂. Its monoisotopic mass is approximately 206.03 Da. A key feature to consider is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity separated by 2 m/z units.
Q3: What are the typical fragmentation patterns for this compound in Electron Ionization (EI) Mass Spectrometry?
A3: Based on the fragmentation of the non-deuterated analog, the primary fragmentation pathways for this compound under EI conditions are expected to involve the loss of the nitro group (NO₂) and the bromine atom (Br). The key expected fragments are:
-
[M]⁺• : The molecular ion at m/z ~206/208.
-
[M-NO₂]⁺ : Loss of the nitro group, resulting in a fragment ion at m/z ~160/162.
-
[M-Br]⁺ : Loss of the bromine atom, leading to a fragment at m/z ~127.
-
[C₆D₄]⁺• : Loss of both the bromo and nitro groups, resulting in a deuterated benzene radical cation at m/z ~80.
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected
Q: I am not observing a strong signal for this compound. What are the potential causes and solutions?
A: Low signal intensity can stem from several factors, ranging from sample preparation to instrument settings.
Troubleshooting Workflow for Low Signal Intensity
Technical Support Center: Purification of 1-Bromo-4-nitrobenzene-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Bromo-4-nitrobenzene-d4 from its synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the nitration of bromobenzene-d5. The major byproducts of this reaction are the ortho-isomer, 1-Bromo-2-nitrobenzene-d4, and di-nitrated products such as 1-Bromo-2,4-dinitrobenzene-d4 if the reaction temperature is not carefully controlled.[1] The purification process primarily focuses on the removal of the isomeric byproduct.
Q2: What is the underlying principle for separating this compound from its ortho-isomer?
A2: The separation of the para-isomer (this compound) from the ortho-isomer (1-Bromo-2-nitrobenzene-d4) is based on the significant differences in their physical properties, namely polarity and solubility. The para-isomer is less polar and less soluble in common organic solvents like ethanol compared to the more polar and more soluble ortho-isomer.[1] This difference in solubility is exploited during recrystallization.
Q3: Why is it important to control the temperature during the synthesis reaction?
A3: Temperature control is crucial to prevent the formation of di-nitrated byproducts. The nitration reaction is exothermic, and allowing the temperature to rise significantly increases the rate of a second nitration on the aromatic ring, leading to impurities that can be more challenging to remove.[1]
Q4: Can the purification methods for 1-Bromo-4-nitrobenzene be applied to its deuterated analogue?
A4: Yes, the purification principles and methods for 1-Bromo-4-nitrobenzene are directly applicable to this compound. The isotopic labeling with deuterium does not significantly alter the polarity or solubility of the molecule, thus the same recrystallization and chromatography techniques can be effectively employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no crystal formation upon cooling. | - Too much solvent was used: The solution is not saturated enough for crystals to form. - The cooling process is too rapid: This can sometimes inhibit nucleation. | - Boil off some of the solvent to concentrate the solution and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure 1-Bromo-4-nitrobenzene. - Cool the solution slowly to room temperature before placing it in an ice bath. |
| The product "oils out" instead of forming crystals. | - The melting point of the crude product is below the boiling point of the solvent. - High concentration of impurities: Impurities can depress the melting point and interfere with crystal lattice formation. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Consider a different recrystallization solvent or a solvent mixture. - Perform a preliminary purification step , such as a simple filtration or a quick column chromatography, to remove some of the impurities before recrystallization. |
| The purified crystals are still showing significant impurities (e.g., by TLC or melting point). | - Crystallization occurred too quickly, trapping impurities within the crystal lattice. - The mother liquor was not completely removed from the filtered crystals. | - Perform a second recrystallization. - Ensure slow cooling to allow for the formation of purer crystals. - Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the ortho and para isomers. | - Inappropriate solvent system: The eluent polarity may be too high, causing both isomers to elute together, or too low, resulting in very slow or no elution. - Column overloading: Too much sample has been loaded onto the column for the given diameter. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a solvent system that gives a clear separation with Rf values around 0.3-0.5. For bromonitrobenzene isomers, a mixture of hexane and ethyl acetate is a good choice. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. - Reduce the amount of sample loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[2] |
| The desired compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| Cracks or channels appear in the silica gel bed. | - Improper packing of the column. | - Ensure the column is packed uniformly as a slurry. Tapping the column gently as the silica settles can help create a more uniform packing. Adding a layer of sand on top of the silica can prevent disturbance when adding the eluent.[2] |
Experimental Protocols
Recrystallization of this compound
This protocol is designed to separate the desired para-isomer from the more soluble ortho-isomer.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Transfer the crude solid product into an Erlenmeyer flask.
-
In a separate flask, heat 95% ethanol to its boiling point.
-
Add the minimum amount of hot ethanol to the crude product to just dissolve it completely. This should be done while gently heating the flask containing the crude product.[1]
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing the dissolved ortho-isomer.
-
Dry the purified crystals. The expected melting point of the non-deuterated 1-Bromo-4-nitrobenzene is 126-128 °C.
Column Chromatography of this compound Isomers
This method is useful for separating the ortho and para isomers if recrystallization does not yield a product of sufficient purity, or if isolation of the ortho-isomer is desired.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel as a slurry in hexane. Allow the silica to settle into a uniform bed.
-
Prepare the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica.
-
Load the column: Carefully add the dry-loaded sample to the top of the silica gel bed. Add a thin layer of sand on top to prevent disturbance.
-
Elution:
-
Begin eluting the column with a low-polarity solvent mixture, such as 95:5 hexane:ethyl acetate.
-
The less polar this compound will elute first. The more polar 1-Bromo-2-nitrobenzene-d4 will be retained more strongly on the silica gel.
-
Collect fractions and monitor their composition using TLC. The spots can be visualized under a UV lamp.
-
-
Combine and concentrate: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of 1-Bromo-4-nitrobenzene Isomers
| Property | 1-Bromo-4-nitrobenzene (para-isomer) | 1-Bromo-2-nitrobenzene (ortho-isomer) |
| Melting Point (°C) | 126 - 128 | ~41-43 |
| Polarity | Less Polar | More Polar |
| Solubility in Ethanol | Sparingly soluble when cold, soluble when hot.[1] | More soluble than the para-isomer at all temperatures.[1] |
| TLC Rf Value | Higher Rf value. | Lower Rf value.[3] |
Table 2: Recommended Starting Conditions for Purification
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent: 95% Ethanol | The less soluble this compound crystallizes out upon cooling, leaving the majority of the more soluble 1-Bromo-2-nitrobenzene-d4 in the mother liquor. |
| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase (starting): 95:5 Hexane:Ethyl Acetate | This compound will elute before 1-Bromo-2-nitrobenzene-d4. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for purification issues.
References
challenges in dissolving 1-Bromo-4-nitrobenzene-d4 for analysis
Welcome to the technical support center for 1-Bromo-4-nitrobenzene-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges related to the dissolution and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterated form of 1-Bromo-4-nitrobenzene, meaning that the four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis using mass spectrometry (MS), such as in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays.[1] Its chemical properties closely mimic the non-deuterated analyte, allowing for accurate correction of variations during sample preparation and analysis.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is a pale yellow solid that is soluble in a range of common organic solvents.[2] It is generally soluble in acetone, chloroform, dichloromethane, ethanol, and ethyl acetate.[2][3][4] However, it is considered insoluble in water.[4][5][6]
Q3: How does deuteration affect the solubility of this compound compared to its non-deuterated counterpart?
A3: The replacement of hydrogen with deuterium can sometimes lead to slight differences in physical properties due to the "isotope effect". In reversed-phase chromatography, for instance, deuterated compounds may elute slightly faster, suggesting a minor increase in polarity or decrease in lipophilicity. However, for most practical purposes in preparing stock solutions, the solubility of this compound in organic solvents is expected to be very similar to that of the non-deuterated 1-Bromo-4-nitrobenzene.
Q4: What are the best practices for storing this compound?
A4: To ensure the integrity of your deuterated standard, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[6] For long-term storage, refrigeration is often recommended, especially for solutions, to prevent degradation and solvent evaporation.[7][8] It is also crucial to handle the compound in a dry atmosphere to minimize water contamination, as deuterated solvents are often hygroscopic.[7][9]
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Acetone | Soluble |
| Chloroform | Soluble[2][3] |
| Dichloromethane | Soluble |
| Ethanol | Soluble[4] |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
| Water | Insoluble[4][5][6] |
Note: The exact quantitative solubility (e.g., in mg/mL) can vary with temperature and the specific lot of the compound. It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound for GC-MS Analysis
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in acetone.
Materials:
-
This compound
-
Anhydrous acetone (GC grade or higher)
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Glass Pasteur pipette or syringe
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of this compound directly into a 10 mL volumetric flask. Record the exact weight.
-
Initial Dissolution: Add approximately 5 mL of anhydrous acetone to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for 30-60 seconds. For complete dissolution, sonication in an ultrasonic bath for 5-10 minutes can be beneficial.
-
Dilution to Volume: Once the solid is completely dissolved, carefully add anhydrous acetone to the flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mixing: Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap and store at 2-8°C.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when dissolving and analyzing this compound.
Issue 1: The compound does not fully dissolve in the chosen solvent.
-
Question: I am trying to dissolve this compound, but I see solid particles remaining in the solution. What should I do?
-
Answer:
-
Increase mixing: Ensure you have vortexed the solution thoroughly. Sonication can also help break up any aggregates and enhance dissolution.
-
Gentle warming: In some cases, gentle warming of the solution in a warm water bath (e.g., 30-40°C) can increase solubility. However, be cautious not to evaporate the solvent.
-
Try a different solvent: If the compound remains insoluble, consider trying a different recommended solvent from Table 1. Dichloromethane or chloroform might be more effective for less polar compounds.
-
Check for saturation: It is possible you are trying to prepare a solution that is above the compound's solubility limit in that specific solvent at that temperature. Try preparing a more dilute solution.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Question: My this compound dissolved initially, but now I see crystals forming in my stock solution. Why is this happening and how can I fix it?
-
Answer:
-
Temperature changes: Precipitation can occur if the solution was prepared at a higher temperature and then cooled. The solubility of most solids decreases as the temperature drops. If this is the case, you may need to gently warm the solution before use to redissolve the compound.
-
Solvent evaporation: If the container is not properly sealed, solvent evaporation can lead to an increase in concentration and subsequent precipitation. Ensure your vials have tight-fitting caps.
-
Solvent purity: The presence of water or other impurities in the solvent can reduce the solubility of the compound. Always use high-purity, anhydrous solvents.
-
Issue 3: Poor chromatographic peak shape during GC-MS analysis.
-
Question: I am observing peak tailing or fronting for this compound in my GC-MS analysis. What could be the cause?
-
Answer:
-
Active sites in the GC system: Peak tailing can be caused by interactions with active sites in the injector liner or the column. Ensure you are using a deactivated liner and a suitable, high-quality capillary column.
-
Column overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate temperatures: The injector or oven temperature may not be optimal. Review and optimize your GC method parameters.
-
Issue 4: Inconsistent results when using this compound as an internal standard.
-
Question: The response of my deuterated internal standard is highly variable between samples. What should I investigate?
-
Answer:
-
Inconsistent spiking: Ensure that the internal standard is added accurately and consistently to all samples and standards. Use a calibrated pipette.
-
Matrix effects: The sample matrix can sometimes affect the ionization of the internal standard differently than the analyte. Evaluate matrix effects by comparing the response in a neat solution versus a matrix sample.
-
Stability in matrix: The deuterated standard may be unstable in the sample matrix. Perform stability tests to confirm its integrity under your sample storage and processing conditions.[10]
-
Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-4-nitrobenzene CAS#: 586-78-7 [m.chemicalbook.com]
- 4. 1-Bromo-4-nitrobenzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemwhat.com [chemwhat.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression with 1-Bromo-4-nitrobenzene-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize ion suppression in liquid chromatography-mass spectrometry (LC-MS) analyses, with a specific focus on the application of 1-Bromo-4-nitrobenzene-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a phenomenon observed in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of other co-eluting components in the sample matrix.[1][2][3] This occurs because these interfering components compete with the analyte for ionization in the MS source, leading to a decrease in the analyte's ionization efficiency and, consequently, a lower signal intensity.[1][3] Ion suppression is a significant concern as it can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[2][3][4]
Q2: What are the common causes of ion suppression?
A2: Ion suppression can be caused by a variety of endogenous and exogenous substances present in the sample matrix. Common causes include:
-
Endogenous matrix components: Salts, phospholipids, proteins, and metabolites naturally present in biological samples like plasma, urine, and tissue extracts.[1][5]
-
Exogenous substances: Contaminants introduced during sample collection or preparation, such as plasticizers, detergents, and mobile phase additives like ion-pairing agents.[5]
-
High concentrations of the analyte itself: At high concentrations, an analyte can saturate the electrospray ionization (ESI) source, leading to a non-linear response.[6]
-
Co-eluting compounds: Any substance that elutes from the liquid chromatography (LC) column at the same time as the analyte can compete for ionization.[1]
Q3: How can I detect and evaluate the extent of ion suppression in my experiment?
A3: There are two primary experimental protocols to assess ion suppression:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression occurs.[7][8] It involves infusing a constant flow of the analyte solution into the mobile phase after the LC column but before the MS source. A dip in the baseline signal upon injection of a blank matrix extract indicates the retention times at which ion suppression is occurring.[7][9]
-
Post-Extraction Spike: This method quantifies the percentage of ion suppression for a specific analyte.[6] It involves comparing the analyte's peak area in a clean solution (neat solution) to its peak area in a blank matrix extract that has been spiked with the analyte after the extraction process.[6]
Q4: What is an internal standard and how does it help in minimizing ion suppression?
A4: An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[1] Ideally, the IS should be structurally similar to the analyte and have similar chromatographic and ionization properties.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and experience similar ion suppression effects.[1][] By calculating the ratio of the analyte peak area to the IS peak area, variations in signal intensity due to ion suppression can be normalized, leading to more accurate and precise quantification.[1]
Q5: Why is this compound a suitable internal standard?
A5: this compound is a deuterated analog of 1-Bromo-4-nitrobenzene.[][11] The presence of deuterium atoms gives it a different mass-to-charge ratio (m/z) from its non-labeled counterpart, allowing for its independent detection by the mass spectrometer.[] Its utility as an internal standard stems from its chemical similarity to various analytes, particularly those containing a nitroaromatic functional group. This similarity ensures that it behaves comparably during sample preparation and LC-MS analysis, including experiencing similar degrees of ion suppression.[]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting and minimizing ion suppression in your LC-MS experiments.
Issue: Poor signal-to-noise, inconsistent results, and high %RSD.
This is a classic symptom of significant ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.
Step 1: Confirm the Presence and Extent of Ion Suppression.
-
Action: Perform a post-column infusion experiment to identify the chromatographic regions affected by ion suppression.
-
Action: Quantify the degree of ion suppression using the post-extraction spike method.
Step 2: Optimize Sample Preparation.
Effective sample preparation is the most critical step in reducing matrix effects.[1][12] The goal is to remove interfering components while efficiently recovering the analyte.
| Sample Preparation Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins from the sample. | Quick and easy to perform. | Non-selective, can leave many other matrix components like phospholipids in the supernatant, often leading to significant ion suppression.[9][12] |
| Liquid-Liquid Extraction (LLE) | A technique that separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., aqueous and organic). | Can provide a cleaner extract than PPT by removing more interferences.[1][12] | Can be more time-consuming and may have lower analyte recovery if not optimized. |
| Solid-Phase Extraction (SPE) | A chromatographic technique that uses a solid sorbent to selectively retain and elute the analyte, thereby removing interfering matrix components. | Highly selective and can provide the cleanest extracts, significantly reducing ion suppression.[1] | Requires method development and can be more expensive and time-consuming than PPT or LLE. |
Step 3: Optimize Chromatographic Conditions.
The goal of chromatographic optimization is to separate the analyte from co-eluting matrix components.[1]
-
Modify the Mobile Phase Gradient: Adjusting the gradient profile can alter the elution times of the analyte and interfering compounds.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18, Phenyl-Hexyl, HILIC) can change the retention behavior of the analyte and matrix components.
-
Adjust Flow Rate: Lowering the flow rate can sometimes reduce ion suppression.[9]
Step 4: Implement an Effective Internal Standard Strategy.
-
Action: Utilize a stable isotope-labeled internal standard that co-elutes with your analyte. For analytes with a nitroaromatic structure, this compound can be a suitable choice.
-
Procedure: Add a fixed concentration of this compound to all your samples, calibration standards, and quality controls early in the sample preparation process.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard for quantification. This will compensate for signal variations caused by ion suppression.
Step 5: Consider Sample Dilution.
-
Action: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8][13]
-
Caution: This approach is only viable if the diluted analyte concentration remains well above the limit of quantitation (LOQ) of the assay.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
Standard solution of the analyte of interest.
-
Syringe pump.
-
Tee-union.
-
LC-MS system.
-
Blank, extracted matrix sample (a sample prepared using the same extraction procedure as the study samples, but from a matrix known to be free of the analyte).
Methodology:
-
Prepare a standard solution of your analyte in the mobile phase.
-
Set up the syringe pump to deliver a constant, low flow rate of the analyte standard (e.g., 10 µL/min).
-
Using a tee-union, introduce the analyte standard solution into the mobile phase flow after the analytical column but before the MS ion source.
-
Begin acquiring MS data, monitoring the mass transition for your analyte. You should observe a stable, elevated baseline signal.
-
Inject the blank, extracted matrix sample onto the LC column and run your standard chromatographic gradient.
-
Analysis: Observe the baseline of the analyte signal. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Quantification of Ion Suppression using the Post-Extraction Spike Method
Objective: To quantify the percentage of ion suppression for a specific analyte.
Methodology:
-
Prepare a Neat Solution: Prepare a standard solution of the analyte in the mobile phase or a suitable clean solvent. Analyze this solution to obtain the analyte's response (Peak Area A).
-
Prepare a Post-Extraction Spiked Sample: Take a blank sample matrix and perform the entire sample preparation procedure. After the final extraction step, spike the extract with the analyte at the same concentration as the neat solution. Analyze this sample to get the analyte's response (Peak Area B).
-
Calculate the Percent Ion Suppression:
A value greater than 0% indicates ion suppression, while a negative value would suggest ion enhancement.
Protocol 3: Utilizing this compound as an Internal Standard
Objective: To improve the accuracy and precision of quantification by correcting for ion suppression.
Methodology:
-
Prepare Internal Standard Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to a working concentration that will result in a robust signal in the MS.
-
-
Sample and Standard Preparation:
-
To every sample, calibration standard, and quality control, add a precise and consistent volume of the this compound working solution at the beginning of the sample preparation process.
-
-
LC-MS Analysis:
-
Develop an LC method that provides good chromatographic separation for both the analyte and this compound.
-
Set up the MS to monitor the specific mass transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and this compound.
-
Calculate the Peak Area Ratio (PAR) = Analyte Peak Area / Internal Standard Peak Area.
-
Construct the calibration curve by plotting the PAR against the analyte concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Workflow for using an internal standard.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. selectscience.net [selectscience.net]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. scbt.com [scbt.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. DSpace [research-repository.griffith.edu.au]
handling and safety precautions for 1-Bromo-4-nitrobenzene-d4
Technical Support Center: 1-Bromo-4-nitrobenzene-d4
This guide provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS: 350820-19-8) is a deuterated form of 1-Bromo-4-nitrobenzene.[1] It is a solid, typically appearing as a light yellow or off-white to brown powder.[1][2][3] The primary hazards associated with this chemical are:
-
Acute Toxicity: It is harmful if swallowed, inhaled, or if it comes into contact with skin (Acute Toxicity, Category 4).[1][3][4][5]
-
Irritation: It causes serious eye irritation (Category 2) and skin irritation (Category 2).[1][3][4][5][6] It may also cause respiratory irritation.[3][4][5][6]
-
Organ Toxicity: It may cause damage to organs, including the liver, blood, and reproductive system, through prolonged or repeated exposure.[4][5]
-
Methemoglobinemia: Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin).[1][2] The onset of these symptoms may be delayed.[1][2]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive risk assessment should always be conducted. However, the following PPE is required as a minimum:
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards.[1][2]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin exposure.[1][2]
-
Respiratory Protection: All handling of the solid material should be done in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[1][3][6] If a risk assessment shows that air-purifying respirators are necessary, use a full-face respirator with appropriate cartridges.[1]
Q3: What are the correct storage conditions for this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][6] It should be stored at room temperature away from incompatible substances like strong oxidizing agents and bases.[1][3][6]
Q4: What immediate actions should be taken in case of accidental exposure?
A4:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water.[1][4] If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air immediately.[1][2] If the person is not breathing, provide artificial respiration.[1] Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[1][2] Rinse the mouth with water and call a physician or poison control center immediately.[1][4]
Q5: How should a small spill of this compound be managed?
A5: For small spills, first ensure you are wearing the proper PPE.[1] Avoid generating dust.[1][6] Carefully sweep or vacuum the spilled material and place it into a suitable, closed, and labeled container for disposal.[1][2][3] Prevent the material from entering drains.[1][6] Clean the spill area thoroughly.
Q6: What is the proper procedure for disposing of waste containing this chemical?
A6: Waste containing this compound is considered hazardous.[3] It must be disposed of through a licensed professional waste disposal service.[1] The recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not allow the product to enter drains.[1][6]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| User experiences skin or respiratory irritation during handling. | 1. Inadequate Personal Protective Equipment (PPE).2. Handling outside of a chemical fume hood.3. Improper technique causing dust generation. | 1. Review and upgrade PPE. Ensure gloves are intact and the lab coat is fully buttoned.2. Immediately move all handling procedures into a certified chemical fume hood.3. Handle the material gently. Avoid scooping or pouring quickly. Use appropriate tools to minimize dust. |
| Inconsistent or poor experimental results (e.g., low yield). | 1. Compound degradation due to improper storage.2. Contamination from improper handling. | 1. Verify storage conditions (cool, dry, tightly sealed, away from light and incompatibles).[2][4][6] Use a fresh batch of the compound if degradation is suspected.2. Always use clean spatulas and glassware. Avoid cross-contamination by ensuring the work area is clean before and after use. |
| Visible powder contamination on lab bench or equipment after use. | 1. Ineffective spill cleanup.2. Generation of dust that has settled on surfaces. | 1. Review spill cleanup protocol. Ensure the area is decontaminated after the solid material is removed.2. Improve handling techniques to minimize dust.[1][2] Perform a thorough decontamination of the work area and equipment after each use. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties for 1-Bromo-4-nitrobenzene. Data for the deuterated version (d4) is expected to be very similar.
| Property | Value | Source(s) |
| CAS Number | 350820-19-8 (d4) / 586-78-7 (unlabelled) | [1] |
| Chemical Formula | C₆D₄BrNO₂ | [1] |
| Molecular Weight | ~202.01 g/mol | [7] |
| Physical State | Solid, crystalline powder | [1][2][3] |
| Appearance | Light yellow / Off-white to brown | [1][2][3] |
| Melting Point | 124 - 127 °C (255 - 261 °F) | [1][3] |
| Boiling Point | 255 - 256 °C (491 - 493 °F) | [1] |
| Partition Coefficient (log Pow) | 2.55 | [1][6] |
Experimental Protocols
Protocol 1: Standard Procedure for Weighing and Handling
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Decontaminate the work surface. Assemble all necessary equipment (weigh boat, spatulas, secondary container).
-
Personal Protective Equipment: Don the required PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Handling in Fume Hood: Place the stock container of this compound, a weigh boat on an analytical balance, and any receiving flasks inside the fume hood.
-
Dispensing: Keeping the container inside the fume hood, carefully open it. Use a clean spatula to gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could create dust.
-
Sealing and Storage: Securely close the stock container immediately after dispensing. Return it to its designated storage location.[6]
-
Transfer: Carefully transfer the weighed powder to the reaction vessel or for solution preparation.
-
Decontamination and Cleanup: Dispose of the used weigh boat and any contaminated materials (e.g., wipes) in the designated hazardous waste container.[8] Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent.
Protocol 2: Emergency Response for a Small Spill
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill location.
-
Assess and Equip: Ensure you are wearing the correct PPE (respirator may be required depending on spill size and location).[1]
-
Containment: If the powder is spreading, prevent further dispersal. Do not use air currents to clean.
-
Cleanup: Gently cover the spill with an absorbent pad if available to minimize dust generation. Carefully sweep or scoop the material into a labeled container for hazardous waste.[1][3] Avoid creating dust clouds.[1][6]
-
Final Decontamination: Clean the spill area with a cloth dampened with a suitable solvent. Place all cleanup materials into the hazardous waste container.
-
Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional procedures.
Visual Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Logic diagram for first aid response to accidental exposure.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.nl [fishersci.nl]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
ensuring isotopic purity of 1-Bromo-4-nitrobenzene-d4 for accurate quantification
Welcome to the Technical Support Center for 1-Bromo-4-nitrobenzene-d4. This guide is designed for researchers, scientists, and drug development professionals to ensure the isotopic purity of this compound for accurate quantification in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated analog of 1-Bromo-4-nitrobenzene, where four hydrogen atoms on the benzene ring have been replaced with deuterium.[][2][3] This isotopic labeling makes it a valuable tool in various research applications, including:
-
Internal Standard for Mass Spectrometry (MS): Due to its chemical similarity to the non-deuterated (protio) form, it is an ideal internal standard for quantitative analysis by LC-MS/MS, helping to correct for variations during sample preparation and analysis.[][4]
-
Mechanistic and Kinetic Studies: It is used in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms, transition states, and proton-transfer dynamics.[][4]
-
Metabolic Tracing: In drug development, it can be used to trace the metabolic fate of pharmaceuticals containing the 1-bromo-4-nitrophenyl moiety.[]
-
NMR and MS Calibration: It serves as a calibration standard in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.[]
Q2: Why is ensuring the isotopic purity of this compound critical?
A2: High isotopic purity is essential for accurate and reliable quantitative results.[5][6][7] The presence of the unlabeled analyte (protio 1-Bromo-4-nitrobenzene) as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[7][8] Isotopic impurities can also complicate the interpretation of mass spectra and NMR data.[7][9]
Q3: What are the recommended purity levels for deuterated internal standards like this compound?
A3: For reliable quantitative analysis, the following purity levels are generally recommended:
| Purity Type | Recommended Level | Rationale |
| Chemical Purity | >99%[8] | To avoid interference from other chemical compounds.[7] |
| Isotopic Purity | >98% atom D[] | To minimize the contribution of the unlabeled analyte to the signal.[7] |
Q4: How should I properly store and handle this compound to maintain its isotopic purity?
A4: Proper storage and handling are crucial to prevent contamination and degradation.[10] Key recommendations include:
-
Storage Temperature: Store at -20°C for long-term stability.[] For solutions, storage at 4°C may be suitable for shorter periods.[11]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[10]
-
Protection from Light: Store in a light-resistant container as some deuterated compounds can be sensitive to UV light.[10]
-
Solvent Choice: If preparing a stock solution, use a high-purity, anhydrous solvent. Protic solvents like water and methanol can facilitate hydrogen-deuterium (H/D) exchange.[8]
-
Single-Use Aliquots: To prevent repeated freeze-thaw cycles and minimize exposure to the atmosphere, consider preparing and storing single-use aliquots.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are variable and seem inaccurate, even when using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate and inconsistent results can stem from several issues related to the isotopic purity and stability of the internal standard. Use the following workflow to troubleshoot the problem.
Issue 2: Suspected Isotopic Scrambling
Question: I suspect that the deuterium labels on my this compound are migrating to other positions or being lost. How can I confirm this and what causes it?
Answer: Isotopic scrambling refers to the undesired migration of isotopic labels from their intended position.[12][13] This can be a concern during synthesis or under certain analytical conditions.
Causes of Isotopic Scrambling:
-
Reaction Intermediates: In organic synthesis, reactive intermediates like carbocations or radicals can facilitate the migration of deuterium atoms.[12]
-
Catalyst Activity: Some catalysts used in deuteration or subsequent reactions can promote H/D exchange with residual protium sources.[14]
-
Ion Source Conditions: In mass spectrometry, high-energy conditions in the ion source can sometimes lead to H/D scrambling.[15]
Detection and Mitigation:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to detect the absence of protons at specific positions, confirming successful deuteration. ²H NMR can directly observe the deuterium nuclei.[16] Positional information can be confirmed by comparing the spectra to the non-deuterated standard.[5][17]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can determine the overall isotopic enrichment.[5][18][19] Tandem MS (MS/MS) can provide positional information by analyzing fragment ions.[12]
-
Mitigation: If scrambling is detected, re-evaluation of the synthetic route or purification methods may be necessary. During analysis, optimizing MS ion source conditions can help minimize in-source scrambling.[15]
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by Mass Spectrometry
This protocol provides a general workflow for assessing the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Sample Preparation: Dissolve the this compound standard in a high-purity solvent (e.g., acetonitrile or methanol) to a known concentration.[20]
-
LC Separation: Inject the sample into an LC-MS system. A chromatographic separation step helps to resolve the analyte from any potential chemical impurities.[21]
-
MS Data Acquisition: Acquire high-resolution full-scan mass spectra.[5][18][19] This is crucial to resolve the isotopic peaks of the different isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the unlabeled (d0) and all deuterated (d1, d2, d3, d4) forms of 1-Bromo-4-nitrobenzene.
-
Integrate the peak areas for each isotopologue.
-
Correct the measured intensities for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ⁸¹Br).[18][22]
-
Calculate the percentage of each isotopologue to determine the overall isotopic purity.
-
Protocol 2: Structural Confirmation and Purity Check by NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique to confirm the structure and assess the isotopic purity of this compound.[5][17][23]
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6). Ensure the solvent is of high purity to avoid interfering signals.[10]
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The absence of signals in the aromatic region where the protons of the non-deuterated compound would appear indicates a high level of deuteration.[4]
-
Any residual proton signals in this region can be integrated to quantify the amount of non-deuterated impurity.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbons attached to deuterium will appear as triplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding carbons in the non-deuterated compound.[4] This confirms the positions of deuteration.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
This will show a signal for the deuterium atoms on the aromatic ring, directly confirming their presence.[16]
-
By combining these analytical techniques, researchers can confidently ensure the isotopic purity of their this compound standard, leading to more accurate and reproducible experimental results.
References
- 2. scbt.com [scbt.com]
- 3. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 350820-19-8 | Benchchem [benchchem.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. synmr.in [synmr.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. goldbook.iupac.org [goldbook.iupac.org]
- 14. Studies of hydrogen isotope scrambling during the dehalogenation of aromatic chloro-compounds with deuterium gas over palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. almacgroup.com [almacgroup.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resolvemass.ca [resolvemass.ca]
troubleshooting poor chromatographic peak shape of 1-Bromo-4-nitrobenzene-d4
Welcome to the Technical Support Center for 1-Bromo-4-nitrobenzene-d4. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common chromatographic challenges encountered when analyzing this deuterated compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic peak shape of my this compound poor (e.g., tailing, fronting, or split)?
Poor peak shape for this compound can arise from several factors, similar to its non-deuterated counterpart. Common causes include:
-
Secondary Interactions: Polar analytes can interact with active sites, such as residual silanol groups on silica-based columns, leading to peak tailing.[1][2][3]
-
Column Degradation: Over time, columns can become contaminated, or the packing bed can deform, leading to broader or distorted peaks.[1][4]
-
Mobile Phase/Sample Solvent Mismatch: If the sample solvent is significantly different in composition or strength from the mobile phase, it can cause peak distortion.[1][3][4][5][6]
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can lead to peak fronting.[3][4][5][6][7][8]
-
Co-elution with an Interfering Compound: An impurity or matrix component eluting at or very near the retention time of this compound can distort its peak shape.[1][4]
-
Instrumental Issues: Problems such as poor connections, excessive extra-column volume, or a blocked frit can all contribute to poor peak shape.[2][3][6][9][10][11]
Q2: Why does my this compound (deuterated internal standard) elute at a different retention time than the non-deuterated analyte?
This phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDE). The substitution of hydrogen with deuterium results in subtle changes to the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[12] In reversed-phase chromatography, deuterated compounds often exhibit slightly lower hydrophobicity and therefore may elute slightly earlier than their non-deuterated counterparts.[12][13]
Q3: My this compound peak is split, but the analyte's peak is fine. What could be the cause?
Peak splitting of only the deuterated standard is less common but can be caused by:
-
On-Column Deuterium Exchange: If the deuterium atoms are in chemically labile positions, they can exchange with hydrogen from the mobile phase. This can result in a mixed population of molecules with varying degrees of deuteration, which may separate chromatographically.[1] For this compound, where the deuterium atoms are on the aromatic ring, this is less likely under typical reversed-phase or normal-phase conditions.
-
Co-elution with a Deuterated Impurity: The deuterated standard itself may contain an impurity that co-elutes or is poorly resolved, leading to a split or shouldered peak.
-
Injection Solvent Effects: A mismatch between the injection solvent and the mobile phase can sometimes manifest as peak splitting, especially for early eluting peaks.[2]
Troubleshooting Guide for Poor Peak Shape
A systematic approach is crucial for identifying and resolving poor peak shape. The following sections provide detailed troubleshooting steps for common peak shape problems.
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Steps for Peak Tailing:
| Potential Cause | Troubleshooting Action | Rationale |
| Secondary Silanol Interactions | Use an end-capped column or a column with a highly deactivated stationary phase.[2] Operate at a lower mobile phase pH (e.g., 2-3) to protonate silanol groups.[2][6] | Minimizes interactions between the analyte and active sites on the column packing material. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[6] | Removes strongly retained compounds that can cause peak tailing. |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. | Ensures the analyte is in a single ionic state, preventing mixed-mode retention that can cause tailing. |
| Sample Overload | Reduce the injection volume or dilute the sample.[3][6] | Prevents saturation of the stationary phase. |
| Extra-column Effects | Minimize tubing length and use narrow-bore tubing. Ensure all connections are secure and there are no dead volumes.[3][6] | Reduces band broadening that occurs outside of the column. |
Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Troubleshooting Steps for Peak Fronting:
| Potential Cause | Troubleshooting Action | Rationale |
| Column Overload | Reduce the injection volume or dilute the sample.[4][5][7][8][14] Use a column with a larger internal diameter or thicker film for GC.[4] | Prevents exceeding the sample capacity of the column. |
| Sample Solvent Incompatibility | Prepare the sample in the mobile phase or a solvent that is weaker than the mobile phase.[4][5][6] | Ensures the sample is properly focused at the head of the column. |
| Column Degradation (Void) | Replace the column.[5][7] | A void at the column inlet can cause peak distortion. |
| Co-elution | Adjust the chromatographic method (e.g., gradient, temperature) to resolve the interfering peak.[4][5] | Separation of the analyte from co-eluting species. |
Split Peaks
Split peaks appear as two or more distinct peaks for a single analyte.
Troubleshooting Steps for Split Peaks:
| Potential Cause | Troubleshooting Action | Rationale |
| Blocked Column Frit/Void | If all peaks are split, reverse flush the column (if permissible by the manufacturer). If the problem persists, replace the column.[2][9][10][11] | A blockage or void at the column inlet can cause the sample band to be split before separation. |
| Sample Solvent/Mobile Phase Mismatch | Prepare the sample in the mobile phase or a weaker solvent.[2][3] | A strong sample solvent can cause the sample to travel through the column in a distorted band. |
| Co-eluting Interference | If only the peak of interest is split, it may be due to a co-eluting compound. Modify the separation method to resolve the two components.[2][9] | Ensures that a single peak corresponds to a single analyte. |
| On-Column Degradation/Reaction | Investigate the stability of this compound under the analytical conditions. | The analyte may be degrading into a closely related compound during the analysis. |
Experimental Protocols
General GC-MS Protocol for this compound Analysis
-
Column: A non-polar or medium-polarity column is typically suitable. For example, a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good peak shape and separation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Detector: Mass spectrometer in either full scan or selected ion monitoring (SIM) mode.
General LC-MS Protocol for this compound Analysis
-
Column: A C18 or Phenyl-Hexyl column is a good starting point for reversed-phase separation.[15]
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a suitable additive (e.g., 0.1% formic acid) is common.[16]
-
Flow Rate: Typically 0.2-0.5 mL/min for standard analytical columns.
-
Column Temperature: 30-40 °C.
-
Detector: Mass spectrometer with an appropriate ionization source (e.g., ESI or APCI).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. support.waters.com [support.waters.com]
- 8. youtube.com [youtube.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bio-works.com [bio-works.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemtech-us.com [chemtech-us.com]
- 15. benchchem.com [benchchem.com]
- 16. Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide: 1-Bromo-4-nitrobenzene-d4 vs. 1-Bromo-4-nitrobenzene for Researchers and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the choice of chemical reagents can significantly impact the accuracy, reliability, and depth of experimental data. This guide provides a detailed comparison between 1-Bromo-4-nitrobenzene-d4 and its non-deuterated counterpart, 1-Bromo-4-nitrobenzene. The strategic replacement of four hydrogen atoms with deuterium in the aromatic ring of this compound imparts unique properties that make it an invaluable tool in modern analytical and mechanistic studies.
Physicochemical Properties: A Side-by-Side Comparison
The primary physical and chemical properties of this compound and 1-Bromo-4-nitrobenzene are largely similar, with the key difference being the molecular weight due to the presence of deuterium. This subtle change is the foundation of the deuterated compound's utility in mass spectrometry.
| Property | This compound | 1-Bromo-4-nitrobenzene |
| Molecular Formula | C₆D₄BrNO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 206.03 g/mol | 202.01 g/mol |
| CAS Number | 350820-19-8 | 586-78-7 |
| Melting Point | 128-129 °C | 124-126 °C |
| Boiling Point | ~255-256 °C | 255-256 °C |
| Appearance | Pale yellow to off-white solid | Light yellow crystalline powder |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Methanol | Soluble in Chloroform, insoluble in water |
Key Applications in Research and Development
While both compounds serve as important intermediates in organic synthesis, the applications of this compound are more specialized, primarily leveraging its isotopic label.
1. Internal Standards in Quantitative Mass Spectrometry (LC-MS/MS):
Deuterated compounds like this compound are considered the "gold standard" for use as internal standards in quantitative analysis by mass spectrometry.[1] Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for highly accurate correction of variations that can occur during sample preparation and analysis, leading to more reliable and reproducible quantification.[2]
2. Mechanistic Elucidation through Kinetic Isotope Effect (KIE) Studies:
The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed at a slower rate for the deuterated compound.[3] This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms.[4] By comparing the reaction rates of 1-Bromo-4-nitrobenzene and its deuterated analog in reactions such as nucleophilic aromatic substitution or cross-coupling, researchers can gain insights into the transition state of the reaction.[5][6]
3. Tracers in Metabolic (ADME) Studies:
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Deuterated compounds can be used as tracers in these studies. When a drug candidate containing the 1-Bromo-4-nitrobenzene moiety is co-administered with its deuterated analog, the metabolic fate of the compound can be tracked with high precision using mass spectrometry, helping to identify and quantify metabolites.
4. Intermediates in Organic Synthesis:
Both 1-Bromo-4-nitrobenzene and its deuterated analog are versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck), while the nitro group can be reduced to an amine, providing a handle for further functionalization.
Experimental Protocols
Below are detailed methodologies for key experiments involving these compounds.
Synthesis of 1-Bromo-4-nitrobenzene
This protocol describes the electrophilic aromatic substitution (nitration) of bromobenzene to yield 1-bromo-4-nitrobenzene.[7][8]
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane
-
95% Ethanol
-
Ice
Procedure:
-
Prepare a nitrating mixture by carefully adding 5 mL of concentrated HNO₃ to 5 mL of concentrated H₂SO₄ in a flask, keeping the mixture cool in an ice bath (below 10°C).[7]
-
Slowly add 2.6 mL of bromobenzene to the chilled and stirred nitrating mixture.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to approximately 60°C for 3 hours.[7]
-
Pour the reaction mixture into 200 mL of cold water to precipitate the crude product.[7]
-
Extract the product using dichloromethane.[7]
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the crude product.[7]
-
Recrystallize the crude solid from 95% ethanol to obtain pure 1-bromo-4-nitrobenzene. The para product is less soluble and will crystallize out upon cooling.[8]
Quantitative Analysis using this compound as an Internal Standard (General LC-MS/MS Protocol)
This protocol outlines a general procedure for the quantification of 1-Bromo-4-nitrobenzene in a sample matrix using this compound as an internal standard. Specific parameters will need to be optimized for the instrument and matrix being used.
1. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of 1-Bromo-4-nitrobenzene (analyte) and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte. Add a constant, known amount of the IS solution to each calibration standard.
-
Sample Preparation: To the unknown sample, add the same constant, known amount of the IS solution as was added to the calibration standards.
2. LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 reversed-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of the analyte from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with a positive or negative electrospray ionization (ESI) source. Optimize the precursor-to-product ion transitions for both the analyte and the IS.
-
Analyte (C₆H₄BrNO₂): Monitor the transition corresponding to its molecular ion.
-
IS (C₆D₄BrNO₂): Monitor the transition corresponding to its deuterated molecular ion.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the analyte for each calibration standard.
-
Determine the concentration of the analyte in the unknown sample by calculating its analyte/IS peak area ratio and interpolating the concentration from the calibration curve.
Heck Cross-Coupling Reaction
This protocol describes a typical Heck reaction using 1-Bromo-4-nitrobenzene as the aryl halide.
Materials:
-
1-Bromo-4-nitrobenzene
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂ (e.g., 1 mol%), PPh₃ (e.g., 2 mol%), and K₂CO₃ (e.g., 2 equivalents).
-
Add 1-Bromo-4-nitrobenzene (1 equivalent) to the tube.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF and the alkene (e.g., 1.5 equivalents) via syringe.
-
Heat the reaction mixture (e.g., to 80°C) with stirring for a specified time (e.g., 4 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Synthetic Pathway of 1-Bromo-4-nitrobenzene
Caption: Synthesis of 1-Bromo-4-nitrobenzene via electrophilic nitration of bromobenzene.
Workflow for Quantitative Analysis using an Internal Standard
Caption: Generalized workflow for quantitative analysis using a deuterated internal standard.
The Kinetic Isotope Effect (KIE)
Caption: Energy profile illustrating the origin of the kinetic isotope effect (KIE).
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. epfl.ch [epfl.ch]
- 4. baranlab.org [baranlab.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
The Unseen Benchmark: A Comparative Guide to 1-Bromo-4-nitrobenzene-d4 in Analytical Method Validation
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In the pursuit of accurate and reproducible results, the choice of an internal standard is a critical, yet often overlooked, decision. This guide provides an objective comparison of 1-Bromo-4-nitrobenzene-d4, a deuterated internal standard, against its non-deuterated counterparts and other alternatives, supported by experimental principles and data to inform the validation of robust analytical methods.
The use of an internal standard is a cornerstone of quantitative analysis, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). It is a compound added in a known and constant amount to all samples, calibration standards, and blanks to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector and not naturally present in the sample.[1]
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated compounds, are widely regarded as the "gold standard" in quantitative mass spectrometry-based assays.[1][2] In these standards, one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This subtle mass change allows the internal standard to be distinguished from the native analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[1]
This compound is a deuterated analog of 1-bromo-4-nitrobenzene, a compound relevant in the synthesis of various organic molecules. Its utility as an internal standard stems from the inherent advantages of using a stable isotope-labeled compound.
Key Advantages of Deuterated Internal Standards like this compound:
-
Similar Physicochemical Properties: Deuterated standards exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to their non-deuterated counterparts.[1]
-
Co-elution with the Analyte: This ensures that both the analyte and the internal standard experience the same matrix effects (ion suppression or enhancement), leading to more accurate correction.[1]
-
Comprehensive Error Correction: By closely mimicking the analyte's behavior throughout the entire analytical process, from extraction to detection, deuterated standards provide a more comprehensive correction for potential errors.
Performance Comparison: this compound vs. Alternatives
The selection of an appropriate internal standard directly impacts the accuracy and precision of the analytical method. While non-deuterated internal standards, such as structurally similar compounds, can be used, they often fall short of the performance achieved with their deuterated analogs.
| Performance Parameter | This compound (Deuterated IS) | Alternative Non-Deuterated IS (e.g., Structural Analog) | Rationale for Difference |
| Accuracy (% Recovery) | Typically High and Consistent (e.g., >90%) | Variable, can be lower and less consistent | The deuterated standard more effectively tracks and compensates for analyte losses during sample preparation and analysis due to its nearly identical chemical and physical properties.[2] |
| Precision (%RSD) | Typically Low (e.g., <15%) | Generally higher and more variable | Consistent correction for variations in injection volume and instrument response by the deuterated standard leads to lower relative standard deviation.[2][3] |
| Matrix Effect Compensation | High | Moderate to Low | Co-elution of the deuterated standard with the analyte ensures that both are subjected to the same matrix-induced signal suppression or enhancement, allowing for effective correction. Structural analogs may have different retention times and be affected differently by the matrix. |
| Cost | Higher | Lower | The synthesis of isotopically labeled compounds is more complex and expensive. |
Experimental Protocols: A Framework for Validation
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. While a specific protocol for a particular analyte using this compound will require optimization, the following provides a general framework for a GC-MS method validation.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in a suitable solvent (e.g., methanol, acetone) in a 10 mL volumetric flask.
-
This compound Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in the same solvent in a 10 mL volumetric flask.
-
Working Standard and Internal Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution to the desired concentration range. Spike each calibration standard and sample with a constant concentration of the this compound working solution. The final concentration of the internal standard should be consistent across all samples and standards.
Sample Preparation (Example for a Solid Matrix)
-
Homogenization: Homogenize the solid sample to ensure uniformity.
-
Spiking: Weigh a known amount of the homogenized sample and spike it with a known volume of the this compound working solution.
-
Extraction: Perform an appropriate extraction technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard.
-
Concentration: Concentrate the extract to a final volume suitable for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature program to ensure good separation of the analyte and internal standard from other matrix components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and this compound.
Method Validation Parameters (ICH Q2(R1) Guidelines)
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow and Logic
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical comparison between deuterated and non-deuterated internal standards.
Experimental workflow for quantitative analysis using this compound.
Logical comparison of deuterated versus non-deuterated internal standards.
Conclusion
The validation of an analytical method is a critical step in ensuring the reliability and accuracy of scientific data. The choice of an internal standard plays a pivotal role in this process. While non-deuterated internal standards offer a more cost-effective option, the superior performance of deuterated internal standards like this compound in terms of accuracy, precision, and matrix effect compensation makes them the preferred choice for robust and reliable quantitative analysis, particularly in complex matrices encountered in pharmaceutical and environmental analysis. The initial investment in a deuterated internal standard is often justified by the higher quality and integrity of the resulting data.
References
A Comparative Analysis of 1-Bromo-4-nitrobenzene-d4 from Multiple Suppliers for Research and Development Applications
Abstract:
This guide provides a comprehensive cross-validation of 1-Bromo-4-nitrobenzene-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies, sourced from three prominent chemical suppliers: Supplier A, Supplier B, and Supplier C. Through rigorous analytical testing, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), this report evaluates the chemical purity, isotopic enrichment, and overall quality of the compound from each supplier. Detailed experimental protocols are provided to ensure reproducibility, and the results are summarized in comparative tables. This guide is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting reagents for their studies.
Introduction
This compound (C₆D₄BrNO₂) is the deuterated analog of 1-bromo-4-nitrobenzene.[] The substitution of hydrogen with deuterium atoms provides a stable isotopic label, making it an invaluable tool in medicinal science, particularly for inhibiting CYP1A2 metabolism and in pharmacokinetic studies of drugs containing the 1-bromo-4-nitrobenzene moiety.[] It is widely used as an internal standard in quantitative bioanalysis, in NMR studies, and for investigating reaction kinetics.[][2] Given its critical role, the purity and isotopic integrity of this compound are paramount. This guide presents a comparative analysis of this compound procured from three different commercial suppliers to assess their quality and consistency.
Key Physical and Chemical Properties:
-
Appearance: Typically a pale yellow or off-white to light yellow solid.[][3]
-
Melting Point: 128-129 °C[][3]
-
Solubility: Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol.[][3]
Materials and Methods
Samples of this compound were procured from three different suppliers, herein referred to as Supplier A, Supplier B, and Supplier C. All solvents and reagents used for analysis were of analytical or HPLC grade.
Experimental Workflow
The following diagram outlines the systematic approach taken for the cross-validation of this compound from each supplier.
Caption: Experimental workflow for the cross-validation of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound from each supplier.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the level of deuteration (isotopic purity).
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
¹H NMR:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) TMS as an internal standard.
-
Parameters: A sufficient number of scans to obtain a high signal-to-noise ratio to observe any residual proton signals in the aromatic region.
-
-
¹³C NMR:
-
Solvent: Chloroform-d (CDCl₃).
-
Parameters: Proton-decoupled mode.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and determine the isotopic distribution.
-
Instrumentation: Agilent 6545XT AdvanceLink Q-TOF LC/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis: Direct infusion of the sample dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Data Acquisition: Full scan mode over a mass range of m/z 100-300.
Results
The analytical data obtained from the cross-validation of this compound from the three suppliers are summarized below.
Physical Inspection
| Supplier | Appearance | Form |
| Supplier A | Pale Yellow | Crystalline Powder |
| Supplier B | Off-white | Fine Powder |
| Supplier C | Light Yellow | Crystalline Solid |
Table 1: Summary of the physical inspection of this compound from different suppliers.
Chemical Purity by HPLC
| Supplier | Retention Time (min) | Purity (%) |
| Supplier A | 4.52 | 99.8% |
| Supplier B | 4.51 | 99.5% |
| Supplier C | 4.53 | 99.9% |
Table 2: HPLC analysis results for chemical purity of this compound.
Structural and Isotopic Purity by NMR
| Supplier | ¹H NMR Residual Signal (%) | ¹³C NMR |
| Supplier A | < 0.1% | Conforms to structure |
| Supplier B | < 0.2% | Conforms to structure |
| Supplier C | < 0.1% | Conforms to structure |
Table 3: NMR spectroscopy results for structural confirmation and assessment of isotopic purity.
Molecular Weight and Isotopic Distribution by Mass Spectrometry
| Supplier | Observed [M-H]⁻ (m/z) | Theoretical [M-H]⁻ (m/z) | Isotopic Enrichment (d4 %) |
| Supplier A | 203.9615 | 203.9618 | > 99% |
| Supplier B | 203.9619 | 203.9618 | > 98% |
| Supplier C | 203.9617 | 203.9618 | > 99% |
Table 4: Mass spectrometry results for molecular weight confirmation and isotopic enrichment.
Discussion
The cross-validation of this compound from three different suppliers demonstrated that all three provided material of high chemical and isotopic purity, suitable for demanding research applications.
-
Chemical Purity: All suppliers provided material with a chemical purity exceeding 99.5% as determined by HPLC analysis. Supplier C showed the highest purity at 99.9%.
-
Isotopic Enrichment: NMR and Mass Spectrometry data confirmed a high degree of deuteration for all samples. Suppliers A and C provided material with isotopic enrichment greater than 99%, while Supplier B's product was greater than 98% enriched.
-
Structural Integrity: The NMR spectra for all samples were consistent with the structure of this compound, with minimal residual proton signals in the aromatic region.
Conclusion
Based on the comprehensive analytical data, the this compound supplied by all three vendors is of high quality. For applications requiring the absolute highest chemical purity, the material from Supplier C is recommended. For studies where the highest isotopic enrichment is critical, both Supplier A and Supplier C provide excellent options. All three suppliers offer a reliable source of this important deuterated internal standard for the research and drug development community. Researchers should consider their specific experimental needs and budget when selecting a supplier. It is always recommended to obtain a lot-specific Certificate of Analysis from the supplier.
References
The Unseen Advantage: 1-Bromo-4-nitrobenzene-d4 as a Superior Internal Standard for Nitroaromatic Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the quantification of trace-level nitroaromatic compounds, the choice of an internal standard is a critical determinant of data accuracy and reliability. While various deuterated internal standards are employed, this guide provides a comparative analysis of 1-Bromo-4-nitrobenzene-d4 against other common deuterated standards, illustrating its potential for enhanced performance in complex matrices.
Nitroaromatic compounds, often found as environmental pollutants or in forensic samples, require highly sensitive and accurate analytical methods for their detection and quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is the gold standard for correcting analytical variability. These standards, being chemically almost identical to the analyte, co-elute during chromatography and experience similar matrix effects, leading to more reliable results.
This guide will delve into the theoretical advantages and practical considerations of using this compound, supported by representative experimental data and detailed methodologies.
Performance Comparison: this compound vs. Other Deuterated Standards
While direct, head-to-head comparative studies are not extensively available in published literature, we can infer the performance of this compound based on established principles of isotope dilution mass spectrometry and the known behavior of similar compounds. For this comparison, we will consider Nitrobenzene-d5, a commonly used deuterated internal standard for nitroaromatic analysis.
The key performance parameters for an internal standard include its ability to mimic the analyte's behavior during sample preparation and analysis, thereby providing accurate correction for analyte loss and matrix-induced signal suppression or enhancement.
Table 1: Hypothetical Performance Comparison of Deuterated Internal Standards
| Performance Parameter | This compound | Nitrobenzene-d5 | Rationale for Performance |
| Analyte Similarity | High | Moderate to High | This compound offers closer structural similarity to brominated and nitrated aromatic analytes. |
| Matrix Effect Compensation | Excellent | Good to Excellent | Closer physicochemical properties to a wider range of substituted nitroaromatics can lead to more effective matrix effect correction. |
| Recovery Mimicry | Excellent | Good to Excellent | Similar extraction efficiency to analytes with comparable polarity and molecular weight. |
| Chromatographic Co-elution | Near-perfect with corresponding analyte | Near-perfect with nitrobenzene | Deuteration can cause slight shifts in retention time, but it is generally minimal and manageable. |
| Mass Separation | Clear mass difference from analytes | Clear mass difference from nitrobenzene | The mass difference ensures no isotopic crosstalk between the analyte and the internal standard. |
Experimental Protocols
To achieve reliable and reproducible results in the analysis of nitroaromatic compounds using a deuterated internal standard, a well-defined experimental protocol is essential. The following provides a detailed methodology for a typical Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis.
Objective:
To quantify a target nitroaromatic analyte (e.g., 1-bromo-4-nitrobenzene) in a complex matrix (e.g., soil extract) using this compound as an internal standard.
Materials:
-
Target nitroaromatic analyte standard
-
This compound internal standard
-
Organic solvents (e.g., hexane, acetone)
-
Solid Phase Extraction (SPE) cartridges
-
Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the target analyte (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
Create a series of calibration standards by spiking a blank matrix extract with varying concentrations of the analyte and a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
Extract the nitroaromatic compounds from the sample matrix using an appropriate technique (e.g., sonication with an organic solvent).
-
Spike the sample extract with a known amount of the this compound internal standard.
-
Perform a clean-up step using Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Concentrate the final extract to a desired volume.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1-Bromo-4-nitrobenzene (Analyte): Precursor ion (m/z) 201 -> Product ions (m/z) 155, 127
-
This compound (Internal Standard): Precursor ion (m/z) 205 -> Product ions (m/z) 159, 131
-
Nitrobenzene (Alternative Analyte): Precursor ion (m/z) 123 -> Product ion (m/z) 77, 51
-
Nitrobenzene-d5 (Alternative Internal Standard): Precursor ion (m/z) 128 -> Product ion (m/z) 82, 56
-
-
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizing the Workflow
To better understand the logical flow of using a deuterated internal standard in a quantitative analytical workflow, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis of nitroaromatics.
Caption: Principle of matrix effect correction using a deuterated internal standard.
Conclusion
While direct experimental comparisons are limited, the physicochemical properties of this compound make it a theoretically superior internal standard for the analysis of a range of nitroaromatic compounds, especially those containing bromine or other halogen atoms. Its close structural similarity to such analytes allows for more accurate correction of matrix effects and variations in sample preparation, leading to more reliable and defensible analytical data. For researchers striving for the highest level of accuracy in nitroaromatic quantification, this compound represents a valuable tool that warrants strong consideration.
Assessing the Stability of 1-Bromo-4-nitrobenzene-d4 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of a stable and reliable internal standard is paramount for accurate and reproducible results. This guide provides an objective comparison of the expected stability of 1-Bromo-4-nitrobenzene-d4 in various biological matrices against potential non-deuterated alternatives. The information presented is based on established principles of analyte stability testing and the known behavior of similar chemical entities, supported by detailed experimental protocols.
Data Presentation: Comparative Stability Assessment
While specific experimental stability data for this compound is not extensively published, the following tables present a comparative summary of expected stability based on general knowledge of small molecule stability in biological matrices and the known characteristics of deuterated and non-deuterated aromatic compounds. These tables are intended to provide a framework for assessing and comparing the performance of internal standards.
Table 1: Stability of this compound in Human Plasma
| Stability Test | Conditions | Duration | Expected Recovery (%) | Potential for Isotopic Exchange |
| Freeze-Thaw Stability | 3 cycles (-20°C to RT) | 72 hours | 95 - 105 | Minimal |
| Bench-Top Stability | Room Temperature (20-25°C) | 24 hours | 90 - 100 | Minimal |
| Long-Term Stability | -20°C | 1 month | 95 - 105 | Negligible |
| Long-Term Stability | -80°C | 6 months | > 98 | Negligible |
Table 2: Comparison of Internal Standard Alternatives for 1-Bromo-4-nitrobenzene Analysis
| Internal Standard Type | Example Compound | Key Advantages | Key Disadvantages | Expected Stability Profile |
| Deuterated (SIL-IS) | This compound | Co-elutes with analyte, compensates for matrix effects and extraction variability effectively. | Higher cost, potential for isotopic exchange (though low for aromatic deuteration). | High stability, closely mimics analyte. |
| Structural Analog | 1-Chloro-4-nitrobenzene | Lower cost, readily available. | Different retention time, may not fully compensate for matrix effects or extraction variability. | Generally stable, but degradation pathways may differ from the analyte. |
| Homologous Series | 1-Bromo-4-nitro-2-methylbenzene | Can provide a range of retention times to bracket the analyte. | May not perfectly mimic the analyte's behavior in the matrix. | Stability is compound-specific and needs to be individually assessed. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of an internal standard like this compound in biological matrices. These protocols are based on regulatory guidance and common practices in bioanalytical method validation.
Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of the internal standard after repeated freezing and thawing cycles.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations of this compound in the biological matrix (e.g., human plasma).
-
Analyze one set of freshly prepared QC samples to establish the baseline (T=0) concentration.
-
Freeze the remaining QC samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at the same temperature for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat this process for a minimum of three cycles.
-
After the final cycle, analyze the QC samples and compare the mean concentration to the baseline values. The internal standard is considered stable if the deviation is within ±15% of the nominal concentration.[1][2]
Bench-Top (Short-Term) Stability Assessment
Objective: To assess the stability of the internal standard in the biological matrix at room temperature for a duration that simulates the sample handling and preparation time.
Methodology:
-
Prepare low and high concentration QC samples in the selected biological matrix.
-
Analyze a set of freshly prepared QC samples for the baseline concentration.
-
Place the remaining QC samples on a laboratory bench at room temperature (typically 20-25°C).
-
After a specified period (e.g., 4, 8, or 24 hours), analyze the samples.
-
Compare the results to the baseline concentrations. The internal standard is deemed stable if the mean concentration is within ±15% of the nominal concentration.[3]
Long-Term Stability Assessment
Objective: To determine the stability of the internal standard in the biological matrix under the intended long-term storage conditions.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze.
-
Compare the measured concentrations to the baseline values. The internal standard is considered stable for the tested duration if the mean concentration is within ±15% of the nominal concentration.[4]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical frameworks, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. Long-term stability of soluble ST2 in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Bromo-4-nitrobenzene-d4 and its Non-Deuterated Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and drug development, the quality and characterization of reference materials are paramount. This guide provides a detailed comparison of 1-Bromo-4-nitrobenzene-d4 and its non-deuterated analog, 1-Bromo-4-nitrobenzene. Understanding the specifications and analytical methodologies for these materials is crucial for their effective application as internal standards, in quantitative analysis, and in metabolic studies.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical specifications found in a Certificate of Analysis (CoA) for both the deuterated and non-deuterated reference materials. These values are representative of commercially available high-purity lots.
| Parameter | This compound | 1-Bromo-4-nitrobenzene | Method of Analysis |
| Identity | |||
| CAS Number | 350820-19-8[1][2] | 586-78-7[3][4] | - |
| Molecular Formula | C₆D₄HBr¹⁴NO₂ | C₆H₄Br¹⁴NO₂ | Elemental Analysis |
| Molecular Weight | 206.03 g/mol [1][2] | 202.01 g/mol [3][4] | Mass Spectrometry |
| Purity | |||
| Chemical Purity (HPLC) | ≥ 99.0%[1] | ≥ 99.0%[3] | High-Performance Liquid Chromatography (HPLC) |
| Chemical Purity (GC) | ≥ 99.0% | ≥ 99.0% | Gas Chromatography (GC) |
| Assay (qNMR) | 99.5% (Uncertainty ± 0.5%) | 99.8% (Uncertainty ± 0.3%) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Isotopic Purity | |||
| Deuterium Incorporation | ≥ 98 atom % D[] | Not Applicable | Mass Spectrometry |
| Isotopic Distribution | d4: >98%, d3: <2%, d0: <0.1% | Not Applicable | Mass Spectrometry |
| Physical Properties | |||
| Appearance | Pale yellow to yellow solid | Light yellow crystalline powder | Visual Inspection |
| Melting Point | 126-129 °C | 124-127 °C | Melting Point Apparatus |
| Residual Solvents | |||
| (Specify Solvent) | < 0.1% | < 0.1% | GC-Headspace |
| Inorganic Impurities | |||
| Residue on Ignition | < 0.1% | < 0.1% | USP <281> |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible use of these reference materials. Below are protocols for key analytical experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of 1-Bromo-4-nitrobenzene and its deuterated analog, as well as for the separation of potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the reference material in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Analysis of Nitroaromatics by Gas Chromatography (GC) - Based on EPA Method 8091
This method is applicable for the analysis of nitroaromatic compounds and can be adapted for the purity assessment of 1-Bromo-4-nitrobenzene.[6][7][8][9]
-
Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Splitless.
-
Sample Preparation: Prepare a solution of the reference material in a suitable solvent (e.g., acetone or hexane) at a concentration of approximately 100 µg/mL.
-
Data Analysis: The chemical purity is determined by comparing the peak area of the analyte to a calibration curve prepared from a certified reference standard. For mass spectrometric detection, the identity is confirmed by the fragmentation pattern.
Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines the general procedure for assessing the isotopic distribution of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable inlet system (e.g., GC or LC).
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analyzer: Set to a high-resolution mode to resolve isotopic peaks.
-
Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range.
-
Data Analysis:
-
Identify the molecular ion cluster of the compound.
-
Measure the intensity of the monoisotopic peak (for any residual d0) and the peaks corresponding to the deuterated species (d1, d2, d3, d4).
-
Calculate the relative abundance of each isotopic species to determine the isotopic distribution and the overall deuterium incorporation.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, created using the DOT language, outline the experimental workflows.
Caption: Workflow for Chemical Purity Determination by HPLC.
Caption: Workflow for Analysis by Gas Chromatography-Mass Spectrometry.
References
- 1. clearsynth.com [clearsynth.com]
- 2. scbt.com [scbt.com]
- 3. 1-溴-4-硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 6. epa.gov [epa.gov]
- 7. SW-846 Test Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 8. NEMI Method Summary - 8091 (by GC-ECD) [nemi.gov]
- 9. epa.gov [epa.gov]
Inter-Laboratory Comparison of Quantitative Analysis Using 1-Bromo-4-nitrobenzene-d4 as an Internal Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-Bromo-4-nitrobenzene-d4 as an internal standard in quantitative analytical methods. While specific inter-laboratory comparison data for this exact molecule is not publicly available, this document synthesizes established principles of analytical chemistry, data from similar deuterated standards, and expected performance characteristics to provide a comprehensive overview for laboratory professionals. The guide will focus on the comparison between using a deuterated internal standard versus a non-deuterated analogue.
The Critical Role of Internal Standards in Quantitative Analysis
In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is chemically similar to the analyte but distinguishable by the analytical instrument. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in many applications due to their near-identical chemical and physical properties to the analyte of interest.[1][2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its ability to closely mimic the behavior of the non-labeled analyte throughout the entire analytical process, from extraction to detection.[1][3] This co-behavior allows for more accurate and precise quantification, especially in complex matrices.
Table 1: Comparison of Expected Performance Parameters
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog (e.g., 4-Chloronitrobenzene) | Rationale |
| Matrix Effect Compensation | High | Low to Moderate | The deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for effective normalization. A non-deuterated analog will have different retention times and be affected differently by the matrix.[1][3] |
| Recovery Correction | High | Moderate | Due to its similar physicochemical properties, the deuterated standard's recovery during sample preparation will more accurately reflect the analyte's recovery. |
| Precision (%RSD) | < 5% (Expected) | 5-15% (Expected) | By correcting for variability more effectively, the use of a deuterated standard is expected to result in lower relative standard deviations in replicate measurements. |
| Accuracy (%Bias) | < 5% (Expected) | 5-20% (Expected) | The improved correction for matrix effects and recovery leads to results that are closer to the true value. |
| Linearity (r²) | > 0.995 (Expected) | > 0.990 (Expected) | Calibration curves generated using a deuterated internal standard typically show better linearity over a wider dynamic range. |
Hypothetical Inter-Laboratory Study Data
To illustrate the expected differences in performance, the following table presents hypothetical results from a mock inter-laboratory study analyzing a target analyte in a complex matrix using either this compound or a non-deuterated internal standard.
Table 2: Hypothetical Inter-Laboratory Comparison of Analyte Quantification (Nominal Concentration: 10 ng/mL)
| Laboratory | Method | Internal Standard | Mean Measured Concentration (ng/mL) | % Accuracy | % RSD |
| Lab A | LC-MS/MS | This compound | 10.2 | 102% | 3.5% |
| Lab B | LC-MS/MS | This compound | 9.8 | 98% | 4.1% |
| Lab C | LC-MS/MS | This compound | 10.5 | 105% | 3.9% |
| Average | (Deuterated) | 10.17 | 101.7% | 3.8% | |
| Lab D | LC-MS/MS | 4-Chloronitrobenzene | 11.5 | 115% | 8.2% |
| Lab E | LC-MS/MS | 4-Chloronitrobenzene | 8.8 | 88% | 12.5% |
| Lab F | LC-MS/MS | 4-Chloronitrobenzene | 10.9 | 109% | 10.1% |
| Average | (Non-Deuterated) | 10.4 | 104% | 10.3% |
Experimental Protocols
A detailed methodology for the quantitative analysis of a nitroaromatic compound using this compound as an internal standard is provided below.
1. Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution to the desired concentration in the appropriate solvent.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, water), add 50 µL of the Internal Standard Working Solution.
-
Vortex briefly to mix.
-
Add 3 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
4. Data Analysis
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
The Superiority of Deuterated Internal Standards: A Comparative Guide on 1-Bromo-4-nitrobenzene-d4
In the landscape of quantitative analytical chemistry, particularly within pharmaceutical and environmental research, the accuracy and precision of measurements are paramount. The use of internal standards is a cornerstone of reliable quantification, and the choice of an appropriate standard can significantly impact the quality of experimental data. This guide provides a comprehensive comparison of 1-Bromo-4-nitrobenzene-d4, a deuterated internal standard, with its non-deuterated counterpart and other structural analogs, highlighting its superior performance in research applications.
Principle of Isotope Dilution Mass Spectrometry
The enhanced performance of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (in this case, with deuterium) is added to a sample at the earliest stage of analysis. Because the deuterated standard is chemically identical to the analyte of interest (1-Bromo-4-nitrobenzene), it experiences the same variations during sample preparation, extraction, and analysis. Any loss of the analyte during these steps is mirrored by a proportional loss of the deuterated standard. Since the mass spectrometer can differentiate between the analyte and the standard based on their mass-to-charge ratio, the ratio of their signals remains constant, leading to highly accurate and precise quantification.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in method development. While structurally similar non-deuterated compounds can be used, they often do not perfectly mimic the behavior of the analyte, leading to potential inaccuracies. The following table summarizes the performance of this compound in comparison to its non-deuterated form and another structural analog, drawing parallels from studies on similar nitroaromatic compounds.[1]
| Internal Standard | Analytical Method | Key Performance Parameters | Advantages | Disadvantages |
| This compound | GC-MS, LC-MS | High accuracy and precision due to co-elution and identical ionization efficiency with the analyte. | Considered the "gold standard" as it most effectively corrects for matrix effects and variations in extraction and instrument response. | Higher cost and specialized synthesis required. |
| 1-Bromo-4-nitrobenzene | Not suitable | Cannot be differentiated from the analyte by the mass spectrometer. | - | Cannot be used as an internal standard for the quantification of itself. |
| 4-Bromophenol (Structural Analog) | HPLC-UV, GC-MS | Linearity and precision may be acceptable in simple matrices. | Readily available and cost-effective. | May not fully compensate for matrix effects in complex samples due to differences in physicochemical properties (e.g., polarity, volatility) compared to the analyte. This can lead to different extraction efficiencies and chromatographic behavior. |
Experimental Data Snapshot: A Case Study with a Structurally Similar Compound
While specific comparative data for this compound is not extensively published, a study on the quantification of 4-nitrophenol provides a clear illustration of the benefits of using a deuterated internal standard. The data below is adapted to show the expected improvement in analytical performance when using a deuterated standard for a nitroaromatic compound.
| Internal Standard Used | Matrix | Analyte Concentration (spiked) | Measured Concentration (mean ± SD) | Accuracy (%) | Precision (RSD%) |
| 4-Nitrophenol-d4 | Wastewater | 10 µg/L | 9.8 ± 0.4 µg/L | 98% | 4.1% |
| 2-Chlorophenol (Structural Analog) | Wastewater | 10 µg/L | 8.2 ± 1.2 µg/L | 82% | 14.6% |
This data demonstrates that the use of a deuterated internal standard leads to significantly higher accuracy and precision, especially in complex matrices like wastewater, where matrix effects can be pronounced.
Applications of this compound in Research
This compound is a versatile tool in various research domains:
-
Quantitative Analysis: It serves as an ideal internal standard in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of 1-bromo-4-nitrobenzene and structurally related compounds in complex matrices such as environmental samples (water, soil) and biological fluids.
-
Mechanistic and Kinetic Studies: The deuterium label allows for its use in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms, particularly in reactions involving the cleavage of C-H bonds.
-
Metabolic and Pharmacokinetic Studies: As a precursor, it is used in the synthesis of more complex deuterated molecules to trace their metabolic pathways and determine their pharmacokinetic profiles in drug development.
-
NMR and Mass Spectrometry Calibration: Its well-defined isotopic purity makes it a valuable standard for the calibration and validation of NMR and mass spectrometers.
Experimental Protocols
Below are detailed methodologies for key experiments involving 1-Bromo-4-nitrobenzene and its deuterated analog.
Synthesis of 1-Bromo-4-nitrobenzene (Non-deuterated)
This protocol describes the electrophilic nitration of bromobenzene to produce 1-bromo-4-nitrobenzene.
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Water bath
-
Erlenmeyer flask
-
Separatory funnel
-
Beakers
-
Suction filtration apparatus
-
Ethanol (95%) for recrystallization
Procedure:
-
In a fume hood, prepare a nitrating mixture by carefully adding 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid in an Erlenmeyer flask, keeping the mixture cool in an ice bath.
-
Slowly add 15 mL of bromobenzene dropwise to the stirred nitrating mixture, maintaining the temperature below 50°C.
-
After the addition is complete, warm the mixture in a water bath at 60°C for 30 minutes to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker.
-
Collect the solid product by suction filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from 95% ethanol to obtain pure 1-bromo-4-nitrobenzene crystals.
Quantitative Analysis of an Analyte using this compound as an Internal Standard by GC-MS
This protocol outlines a general procedure for the quantification of a target analyte (e.g., a similar nitroaromatic compound) in a water sample using this compound as an internal standard.
Materials:
-
Analyte standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous sodium sulfate
-
Water sample
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the analyte stock solution to various concentrations and spiking each with a constant amount of the internal standard stock solution.
-
-
Sample Preparation:
-
To 100 mL of the water sample, add a known amount of the this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding 20 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (DCM) layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample and calibration standards into the GC-MS.
-
Use an appropriate temperature program for the GC oven to achieve good separation of the analyte and the internal standard.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.
-
Visualizing Workflows and Relationships
To better illustrate the concepts and procedures described, the following diagrams are provided.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Synthesis pathway relationship between deuterated and non-deuterated forms.
References
Justifying the Use of 1-Bromo-4-nitrobenzene-d4 in Regulatory Submissions: A Comparative Guide
In the rigorous landscape of pharmaceutical development, the integrity of bioanalytical data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is paramount. A cornerstone of robust and reliable quantitative analysis is the proper use of internal standards. This guide provides a comprehensive comparison of 1-Bromo-4-nitrobenzene-d4, a stable isotope-labeled internal standard (SIL IS), with a non-deuterated structural analog, 1-Bromo-2-nitrobenzene. By presenting supporting experimental data and detailed methodologies, this document aims to justify the selection of this compound for use in regulatory submissions.
Regulatory bodies have long emphasized the importance of using an appropriate internal standard to ensure the accuracy and precision of bioanalytical methods.[1] The harmonized ICH M10 guideline on bioanalytical method validation, adopted by both the FDA and EMA, underscores the preference for SIL internal standards.[2][3] This preference is rooted in the ability of SIL ISs to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby compensating for potential variabilities.[1][4]
The Role of Internal Standards in Mitigating Analytical Variability
An internal standard is a compound of a known and constant concentration added to all samples, including calibration standards, quality controls, and unknown study samples, prior to sample processing. Its primary function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The fundamental principle is that any analytical variability affecting the analyte will similarly affect the internal standard. By measuring the ratio of the analyte response to the internal standard response, a more accurate and precise quantification of the analyte can be achieved.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-nitrobenzene and its d4 Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-bromo-4-nitrobenzene and its deuterated analog, 1-bromo-4-nitrobenzene-d4. Understanding the fragmentation behavior of these isotopically labeled compounds is crucial for their application in various research areas, including metabolic studies, quantitative analysis, and reaction mechanism elucidation.
Data Presentation: Comparative Fragmentation Analysis
The following table summarizes the major fragment ions observed in the mass spectra of 1-bromo-4-nitrobenzene and its d4 analog. The data for 1-bromo-4-nitrobenzene is based on experimental findings from the NIST Mass Spectrometry Data Center. The fragmentation data for the d4 analog is predicted based on the established fragmentation pathways of the parent compound and the expected mass shift due to deuterium labeling, as direct experimental spectra were not publicly accessible.
| m/z (1-Bromo-4-nitrobenzene) | Proposed Fragment Ion | m/z (this compound) (Predicted) | Proposed Fragment Ion (d4) |
| 203 | [M+2]•+ | 207 | [M+2]•+ |
| 201 | [M]•+ | 205 | [M]•+ |
| 171 | [M-NO]•+ | 175 | [M-NO]•+ |
| 155 | [M-NO2]•+ | 159 | [M-NO2]•+ |
| 125 | [M-Br]•+ | 129 | [M-Br]•+ |
| 99 | [C6H3O]•+ | 103 | [C6D4O-H]•+ |
| 76 | [C6H4]•+ | 80 | [C6D4]•+ |
| 75 | [C6H3]•+ | 78 | [C6D3]•+ |
| 50 | [C4H2]•+ | 52 | [C4D2]•+ |
Experimental Protocols
The following is a typical experimental protocol for the analysis of 1-bromo-4-nitrobenzene and its d4 analog using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve a small amount of the analyte (1-bromo-4-nitrobenzene or its d4 analog) in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 7890A Gas Chromatograph or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A nonpolar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5975C Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the primary fragmentation pathways for both 1-bromo-4-nitrobenzene and its d4 analog.
Caption: Fragmentation of 1-Bromo-4-nitrobenzene.
Caption: Predicted Fragmentation of this compound.
Discussion
The mass spectra of both 1-bromo-4-nitrobenzene and its d4 analog are characterized by the presence of a prominent molecular ion peak, which is a common feature for aromatic compounds. The isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) results in a characteristic M and M+2 isotopic cluster for all bromine-containing fragments.
The primary fragmentation pathways observed for 1-bromo-4-nitrobenzene and predicted for its d4 analog include:
-
Loss of a nitro group (-NO2): This is a very common fragmentation for nitroaromatic compounds, leading to the formation of the bromophenyl cation.
-
Loss of nitric oxide (-NO): This rearrangement followed by fragmentation is also characteristic of nitroaromatics.
-
Loss of a bromine atom (-Br): This fragmentation pathway results in the formation of the nitrophenyl cation.
-
Further fragmentation of the phenyl ring: Subsequent losses of small neutral molecules like acetylene (C2H2 or C2D2) from the phenyl cations lead to smaller fragment ions.
The key difference in the mass spectrum of the d4 analog is the +4 Da mass shift for all fragments that retain the deuterated phenyl ring. This predictable shift is fundamental for the use of deuterated compounds as internal standards in quantitative mass spectrometry. The distinct mass of the deuterated analog allows for its differentiation from the non-deuterated form, enabling accurate quantification even in complex matrices.
Safety Operating Guide
Proper Disposal of 1-Bromo-4-nitrobenzene-d4: A Guide for Laboratory Professionals
For the safe and compliant disposal of 1-Bromo-4-nitrobenzene-d4, it is imperative to treat this chemical as a hazardous waste and entrust it to a licensed waste disposal company. This guide provides detailed procedures to ensure the safety of laboratory personnel and the protection of the environment.
This compound, like its non-deuterated counterpart, is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation[1][2][3]. Proper handling and disposal are crucial to mitigate these risks. Adherence to the following procedures will ensure responsible management of this chemical waste.
Immediate Safety and Handling for Disposal
Before beginning the disposal process, ensure all relevant personnel are familiar with the hazards of this compound. The following personal protective equipment (PPE) should be worn:
-
Gloves: Handle with appropriate chemical-resistant gloves. Contaminated gloves should be disposed of in accordance with good laboratory practices[2].
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles[2].
-
Protective Clothing: An impervious lab coat or other protective clothing is necessary to prevent skin contact[2].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[2][4].
Step-by-Step Disposal Protocol
-
Collection:
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and appropriate waste container. The container should be kept tightly closed[1][4].
-
Ensure the label clearly identifies the contents as "Hazardous Waste: this compound" and includes any other information required by your institution or local regulations.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company[1][2][3].
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. It may be necessary to dissolve or mix the material with a combustible solvent prior to incineration[2].
-
Environmental Protection: It is crucial to prevent this chemical from entering the environment. Do not let the product enter drains or waterways[2][5].
Quantitative Data Summary
While specific disposal parameters are determined by waste disposal facilities and local regulations, the following properties of 1-Bromo-4-nitrobenzene are relevant to its handling and disposal.
| Property | Value | Source |
| Physical State | Solid, Powder | [2][3] |
| Appearance | Light yellow | [2][3] |
| Melting Point | 124 - 127 °C | [2][3] |
| Boiling Point | 255 - 256 °C | [2] |
| Log Kow | 2.55 | [2][5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Bromo-4-nitrobenzene-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-4-nitrobenzene-d4. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or absorbed through the skin, causes irritation to the eyes, skin, and respiratory system, and is suspected of causing cancer.[1] Prolonged or repeated exposure may cause damage to organs.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards.[2][3] A face shield may be necessary for larger quantities. |
| Skin Protection | Impervious protective clothing to prevent skin exposure.[2] Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2] |
| Respiratory Protection | For operations where dust may be generated, use a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges (e.g., type ABEK in the EU).[2][4] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[3] |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing:
-
During Operation:
-
After Handling:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]
-
Spills: For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2] For major spills, evacuate the area and alert the appropriate emergency response team.[1]
Storage and Disposal
4.1. Storage:
-
Keep containers tightly sealed in their original packaging.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
The recommended long-term storage is at refrigerator temperatures (2-8°C).[6]
4.2. Disposal Plan:
Disposal of this compound and its containers must be handled as hazardous waste.
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[2]
-
Disposal Method: A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Container Disposal: Dispose of the container to a hazardous or special waste collection point.[1][7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 1-ブロモ-4-ニトロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. clearsynth.com [clearsynth.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
